molecular formula C20H22O9 B8259404 Afzelechin 3-O-xyloside

Afzelechin 3-O-xyloside

Cat. No.: B8259404
M. Wt: 406.4 g/mol
InChI Key: PNKDYHXWXNUKQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Afzelechin 3-O-xyloside is a useful research compound. Its molecular formula is C20H22O9 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]oxy]oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O9/c21-10-3-1-9(2-4-10)19-16(29-20-18(26)17(25)14(24)8-27-20)7-12-13(23)5-11(22)6-15(12)28-19/h1-6,14,16-26H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKDYHXWXNUKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)OC4C(C(C(CO4)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Elusive Flavonoid: An In-depth Guide to Afzelechin 3-O-xyloside's Natural Origins and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the natural sources, discovery, and experimental protocols related to Afzelechin 3-O-xyloside, a flavonoid compound of interest to researchers in natural product chemistry and drug development. This document addresses the current scientific understanding of this molecule, providing a resource for scientists and professionals in the field.

This compound has been identified in plant species belonging to two distinct genera: Cassipourea and Broussonetia. Specifically, it has been isolated from the bark of Cassipourea gerrardii, also known by its synonym Cassipourea malosana, a plant within the Rhizophoraceae family. Additionally, this flavonoid glycoside is a constituent of the leaves of Broussonetia papyrifera, commonly known as paper mulberry, which belongs to the Moraceae family.

This guide provides a summary of the known information and outlines experimental methodologies relevant to the extraction and analysis of flavonoids from these natural sources, offering a foundation for further research into this compound.

Natural Sources and Chemical Data

The known natural sources of this compound are presented below, along with its key chemical identifiers.

Compound Name Natural Source Plant Family Part Used CAS Number Molecular Formula
This compoundCassipourea gerrardii (C. malosana)RhizophoraceaeBark512781-45-2C₂₀H₂₂O₉
This compoundBroussonetia papyriferaMoraceaeLeaves512781-45-2C₂₀H₂₂O₉

Experimental Protocols

While a specific protocol for the isolation of this compound has not been detailed in the available literature, a general methodology for the extraction and analysis of total flavonoids from Broussonetia papyrifera leaves has been described. This procedure can serve as a basis for the targeted isolation of this compound.

Extraction of Total Flavonoids from Broussonetia papyrifera Leaves

This protocol is adapted from a study on the optimization of flavonoid extraction from the leaves of Broussonetia papyrifera.

  • Sample Preparation: Dried leaves of Broussonetia papyrifera are ground into a fine powder.

  • Extraction: The powdered leaves are subjected to ultrasound-assisted extraction with 83% ethanol (B145695) at a solid-to-liquid ratio of 1:35 (g/mL). The extraction is carried out at a temperature of 54.7°C for 24.3 minutes.

  • Filtration and Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure to yield the crude flavonoid extract.

UPLC-MS/MS Analysis of Flavonoids

The crude extract can be analyzed to identify its components, including this compound, using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

  • Chromatographic System: An UPLC system, such as a Vanquish, is used for separation.

  • Column: A Waters HSS T3 column (100 x 2.1 mm, 1.8 µm) is maintained at 40°C.

  • Mobile Phase: A gradient elution is performed with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: The flow rate is maintained at 0.3 mL/min.

  • Mass Spectrometry: An Orbitrap mass spectrometer with an Electrospray Ionization (ESI) source operating in negative ion mode is used for detection and identification of the compounds.

Logical Workflow for Isolation and Identification

The general workflow for the isolation and identification of this compound from a plant source is depicted in the following diagram.

Isolation_Workflow Plant_Material Plant Material (e.g., Broussonetia papyrifera leaves) Extraction Extraction (e.g., Ultrasound-assisted with ethanol) Plant_Material->Extraction Crude_Extract Crude Flavonoid Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Collected Fractions Fractionation->Fractions Analysis Analysis of Fractions (e.g., TLC, HPLC) Fractions->Analysis Purification Purification of Target Compound (e.g., Preparative HPLC) Analysis->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Isolated_Compound->Structure_Elucidation Final_Structure Confirmed Structure Structure_Elucidation->Final_Structure

A generalized workflow for the isolation and characterization of this compound.

Further research is required to uncover the original discovery of this compound and to develop a specific, high-yield protocol for its isolation. Such studies will be invaluable for enabling more extensive investigation into its potential biological activities and applications.

A Technical Guide to the Synthesis and Characterization of Afzelechin 3-O-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Afzelechin and its Glycosides

Afzelechin is a flavan-3-ol, a type of flavonoid characterized by a C6-C3-C6 backbone. It is a natural product found in various plants and has been noted for its potential biological activities, including acting as an alpha-glucosidase inhibitor[1]. Glycosylation, the attachment of a sugar moiety, can significantly alter the physicochemical properties of flavonoids, such as their solubility, stability, and bioavailability, which in turn can modulate their pharmacological effects[2][3][4][5]. Afzelechin 3-O-xyloside is the derivative of Afzelechin glycosylated with a xylose sugar at the 3-hydroxyl position. While commercially available as a reference standard, detailed synthetic and characterization data in the public domain is limited[6].

Synthesis of this compound

The synthesis of flavonoid glycosides can be broadly approached through two main routes: chemical synthesis and enzymatic synthesis.

Proposed Chemical Synthesis: Modified Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classical and widely used method for the formation of glycosidic bonds[7][8][9][10]. This method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter. For the synthesis of this compound, a generalized protocol would involve the following steps:

Experimental Protocol:

  • Protection of Afzelechin: The hydroxyl groups of Afzelechin, other than the one at the C3 position, need to be protected to ensure regioselectivity. This can be achieved using standard protecting groups for phenols, such as benzyl (B1604629) or silyl (B83357) ethers. The choice of protecting group strategy is crucial and will depend on the desired stability and ease of deprotection.

  • Preparation of the Glycosyl Donor: A suitable xylose donor, typically a per-acetylated xylopyranosyl bromide, is required. This can be prepared from xylose through acetylation followed by bromination.

  • Glycosylation Reaction: The protected Afzelechin is reacted with the acetylated xylopyranosyl bromide in an aprotic solvent (e.g., dichloromethane, acetonitrile) in the presence of a promoter. Common promoters for the Koenigs-Knorr reaction include silver carbonate, silver oxide, or mercury(II) cyanide[7][8]. The reaction is typically carried out under anhydrous conditions and at room temperature or with gentle heating. The stereochemical outcome at the anomeric center is influenced by the participation of the C2-acetyl group of the glycosyl donor, generally favoring the formation of a 1,2-trans glycosidic linkage[8].

  • Deprotection: Following the glycosylation, the protecting groups on both the Afzelechin moiety and the xyloside are removed. Acetyl groups on the sugar are typically removed under basic conditions (e.g., Zemplén deacetylation with sodium methoxide (B1231860) in methanol). The choice of deprotection for the flavonoid core will depend on the protecting groups used.

  • Purification: The final product, this compound, is purified from the reaction mixture using chromatographic techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC).

Quantitative Data for a Generalized Flavonoid Glycosylation:

ParameterTypical Value/Range
Yield of Glycosylation Step 30-70% (highly dependent on substrates and conditions)[7]
Purity (after purification) >95% (as determined by HPLC)

Logical Workflow for Chemical Synthesis:

A Afzelechin B Protection of 5, 7, 4'-OH groups A->B C Protected Afzelechin B->C G Koenigs-Knorr Glycosylation C->G D Xylose E Acetylation & Bromination D->E F Per-acetylated Xylopyranosyl Bromide E->F F->G H Protected Afzelechin 3-O-(acetyl)-xyloside G->H I Deprotection H->I J This compound I->J K Purification J->K L Final Product K->L

Proposed Chemical Synthesis Workflow
Enzymatic Synthesis

Enzymatic synthesis offers a green and highly selective alternative to chemical methods, avoiding the need for extensive protection and deprotection steps[3][4][5][11][12][13][14][15].

Experimental Protocol:

  • Enzyme Selection: A suitable glycosyltransferase that can utilize Afzelechin as an acceptor and a xylosyl donor is required. Alternatively, a retaining glycosidase can be used in a transglycosylation reaction[14].

  • Glycosyl Donor: For glycosyltransferases, an activated sugar donor such as UDP-xylose is typically used. For transglycosylation reactions with glycosidases, a simple xyloside or xylo-oligosaccharide can serve as the donor[16].

  • Reaction Conditions: The reaction is carried out in a buffered aqueous solution at the optimal pH and temperature for the chosen enzyme. Afzelechin, due to its limited water solubility, may need to be dissolved in a co-solvent like DMSO.

  • Reaction Monitoring and Work-up: The progress of the reaction can be monitored by HPLC. Once the reaction is complete, the enzyme is removed (e.g., by precipitation or filtration), and the product is purified from the reaction mixture, typically using chromatographic methods.

Quantitative Data for a Generalized Enzymatic Glycosylation:

ParameterTypical Value/Range
Conversion Rate Can be high (>90%) with optimized enzyme and conditions
Product Titer Variable, depends on substrate solubility and enzyme efficiency

Logical Workflow for Enzymatic Synthesis:

A Afzelechin D Enzymatic Reaction A->D B UDP-Xylose (or other xylosyl donor) B->D C Glycosyltransferase (or Glycosidase) C->D E This compound D->E F Purification E->F G Final Product F->G

Proposed Enzymatic Synthesis Workflow

Characterization of this compound

The structure of the synthesized this compound would be confirmed using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the compound, confirming its elemental composition. Tandem mass spectrometry (MS/MS) would provide structural information through fragmentation analysis. The fragmentation of flavonoid O-glycosides typically involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone (Afzelechin)[17].

Expected Mass Spectrometry Data:

IonCalculated m/z (C20H22O9)
[M+H]+ 407.1337
[M+Na]+ 429.1156
[M-H]- 405.1191
Aglycone Fragment [Afzelechin+H]+ 275.0914
Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy are essential for the unambiguous structural elucidation of this compound.

Expected ¹H NMR Data:

The ¹H NMR spectrum would show signals corresponding to the protons of the Afzelechin core and the xyloside moiety. Key signals would include:

  • Aromatic protons of the A and B rings of Afzelechin.

  • Protons of the C-ring of Afzelechin.

  • The anomeric proton of the xylose, with its chemical shift and coupling constant indicating the stereochemistry of the glycosidic bond.

  • Other sugar protons of the xyloside.

Expected ¹³C NMR Data:

The ¹³C NMR spectrum would show the full carbon skeleton of the molecule. The attachment of the xyloside to the 3-position of Afzelechin would be confirmed by the downfield shift of the C3 signal and the upfield shift of the adjacent C2 and C4 signals compared to the aglycone.

Reference NMR Data for Afzelechin (Aglycone):

While specific data for the xyloside is not published, the following table provides reported NMR data for the Afzelechin aglycone for comparison.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, J in Hz)
2 82.74.58 (d, J=8.0)
3 68.93.97 (m)
4 28.52.49 (dd, J=16.0, 8.0), 2.87 (dd, J=16.0, 5.2)
4a 100.8-
5 157.9-
6 96.25.92 (d, J=2.1)
7 157.6-
8 95.55.83 (d, J=2.1)
8a 157.3-
1' 131.5-
2', 6' 128.87.21 (d, J=8.5)
3', 5' 115.66.77 (d, J=8.5)
4' 159.6-

Note: NMR data can vary slightly depending on the solvent and instrument.

Biological Activity and Signaling Pathways

Afzelechin has been identified as an inhibitor of α-glucosidase, an enzyme involved in the digestion of carbohydrates[1]. Inhibition of this enzyme can delay glucose absorption and be beneficial in managing type 2 diabetes. The glycosylation of Afzelechin could potentially modulate this activity. Further research is needed to determine the specific biological targets and signaling pathways of this compound.

Potential Mechanism of Action of Afzelechin:

A Dietary Carbohydrates B α-Glucosidase A->B Digestion C Glucose B->C D Intestinal Absorption C->D E Increased Blood Glucose D->E F Afzelechin F->B

Inhibition of α-Glucosidase by Afzelechin

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. While a specific published protocol for its synthesis is lacking, established methods in flavonoid chemistry, particularly the Koenigs-Knorr reaction and enzymatic glycosylation, offer viable routes to obtain this compound. The detailed characterization plan outlined here, utilizing mass spectrometry and NMR spectroscopy, will be essential for confirming the structure of the synthesized molecule. Further investigation into the biological activities of this compound is warranted to understand how glycosylation with xylose modulates the pharmacological profile of the parent Afzelechin.

References

In Vitro Antioxidant Potential of Afzelechin 3-O-xyloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Afzelechin 3-O-xyloside, a naturally occurring flavonoid glycoside, is a subject of growing interest within the scientific community due to its potential health benefits, particularly its antioxidant properties. Flavonoids are well-established as potent antioxidants, capable of mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. This technical guide provides a comprehensive overview of the in vitro antioxidant potential of afzelechin and its derivatives. While direct quantitative data for this compound is limited in publicly available literature, this document synthesizes the existing knowledge on closely related compounds, outlines detailed experimental protocols for assessing antioxidant activity, and illustrates the key signaling pathways involved.

Quantitative Antioxidant Data

CompoundAssayIC50 Value (µM)IC50 Value (µg/mL)Reference
(+)-Afzelechin ABTS Radical Scavenging23.7 µM-[1]
(+)-Afzelechin DPPH Radical Scavenging57.7 µM-[1]
Afzelechin 3-O-alpha-L-rhamnopyranoside DPPH Radical Scavenging-7.1 ± 0.1 µg/mL
Afzelechin 3-O-alpha-L-rhamnopyranoside ABTS Radical Scavenging-14.8 ± 0.1 µg/mL

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological or biochemical function by 50%. A lower IC50 value indicates greater antioxidant activity.

Experimental Protocols for In Vitro Antioxidant Assays

The following are detailed methodologies for three widely used in vitro antioxidant capacity assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, and Ferric Reducing Antioxidant Power (FRAP) Assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Test and Control Solutions: Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions to obtain a range of concentrations.

  • Assay Protocol:

    • In a 96-well plate, add 100 µL of the various concentrations of the test compound or positive control to the wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the respective sample concentrations and 100 µL of the solvent.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. After incubation, measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_blank is the absorbance of the blank.

    • A_sample is the absorbance of the test compound or positive control.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K2S2O8)

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test and Control Solutions: Prepare serial dilutions of the test compound and positive control.

  • Assay Protocol:

    • Add 20 µL of the various concentrations of the test compound or positive control to the wells of a 96-well plate.

    • Add 180 µL of the ABTS•+ working solution to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for 6 minutes. Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as follows:

    Where:

    • A_control is the absorbance of the ABTS•+ working solution without the sample.

    • A_sample is the absorbance of the reaction mixture with the sample.

  • Determination of IC50: The IC50 value is calculated from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compound

  • Positive control (e.g., Ferrous sulfate (B86663) or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Test and Control Solutions: Prepare serial dilutions of the test compound and positive control.

  • Assay Protocol:

    • Add 20 µL of the diluted test compound or positive control to the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Measure the absorbance at 593 nm.

  • Calculation of Antioxidant Power: The antioxidant capacity is determined from a standard curve prepared using a known concentration of ferrous sulfate or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.

Signaling Pathways and Mechanisms of Action

Flavonoids, including afzelechin and its glycosides, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. One of the most critical pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Nrf2 Signaling Pathway Activation by Afzelechin

Studies on (+)-afzelechin have shown that it can facilitate the nuclear translocation of Nrf2. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like afzelechin, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Afzelechin Afzelechin 3-O-xyloside Keap1_Nrf2 Keap1-Nrf2 Complex Afzelechin->Keap1_Nrf2 Promotes Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Targets for Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Leads to Synthesis of Antioxidant_Enzymes->ROS Neutralizes

Caption: Nrf2 signaling pathway activation by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro screening of the antioxidant potential of a natural compound like this compound.

Antioxidant_Screening_Workflow cluster_preparation Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis Compound This compound Extraction Extraction & Purification Compound->Extraction Characterization Structural Characterization (NMR, MS) Extraction->Characterization DPPH DPPH Assay Characterization->DPPH ABTS ABTS Assay Characterization->ABTS FRAP FRAP Assay Characterization->FRAP Cellular_Assay Cellular Antioxidant Assay (e.g., CAA) Characterization->Cellular_Assay IC50 IC50 Value Calculation DPPH->IC50 ABTS->IC50 Equivalents Trolox/FeSO4 Equivalent Calculation FRAP->Equivalents Cellular_Assay->IC50 Comparison Comparison with Standard Antioxidants IC50->Comparison Equivalents->Comparison Conclusion Conclusion Comparison->Conclusion Evaluate Antioxidant Potential

Caption: General workflow for in vitro antioxidant potential screening.

Conclusion

While further research is required to specifically quantify the in vitro antioxidant potential of this compound, the available data on its aglycone and related glycosides suggest a significant capacity for radical scavenging and cellular protection. The established methodologies for DPPH, ABTS, and FRAP assays provide a robust framework for future investigations. Furthermore, the elucidation of its potential to modulate the Nrf2 signaling pathway highlights a mechanism of action that extends beyond direct chemical neutralization of free radicals, suggesting a role in upregulating the endogenous antioxidant defense system. This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, providing the necessary protocols and conceptual framework to explore the full therapeutic potential of this compound.

References

The Cytotoxic Potential of Afzelechin 3-O-xyloside: A Review of Preliminary Evidence and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 5, 2025 – While direct, in-depth research on the cytotoxic effects of Afzelechin 3-O-xyloside on cancer cells remains nascent, preliminary investigations into related compounds and plant extracts suggest a promising avenue for future oncological research. This technical guide provides a comprehensive overview of the current landscape, detailing the limited available information and outlining the necessary experimental protocols and potential signaling pathways that warrant further investigation.

This compound, a flavonoid glycoside with the CAS number 512781-45-2, belongs to the flavan-3-ol (B1228485) class of polyphenols. While specific studies on its direct anti-cancer activity are not yet available in the public domain, research on the aglycone (+)-afzelechin and other afzelechin derivatives has demonstrated anti-inflammatory and potential anti-cancer properties, providing a strong rationale for the targeted study of this compound.

Current State of Research

To date, no peer-reviewed studies have been identified that specifically quantify the cytotoxic effects of this compound on cancer cell lines, establish IC50 values, or elucidate the precise molecular mechanisms of action. The scientific literature does, however, contain reports on the anti-cancer activities of plant extracts known to be rich in afzelechin and its derivatives. For instance, extracts from Cassipourea gerrardii, a plant from which this compound can be sourced, have been shown to exhibit cytotoxic properties. However, these studies do not isolate the effects of this compound from the myriad of other phytochemicals present in the extract.

Proposed Experimental Protocols for Future Investigation

To rigorously assess the preliminary cytotoxic effects of this compound, a standardized set of in vitro experiments is essential. The following protocols are recommended for researchers and drug development professionals.

Cell Viability and Cytotoxicity Assays

A foundational step in evaluating the anti-cancer potential of a novel compound is to determine its effect on cell viability and proliferation.

Table 1: Proposed Cytotoxicity Assays

AssayPrincipleEndpoint MeasuredRecommended Cancer Cell Lines
MTT Assay Mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.Colorimetric measurement of formazan concentration, proportional to the number of viable cells.A panel including but not limited to: MCF-7 (breast), PC-3 (prostate), A549 (lung), HCT116 (colon), HeLa (cervical).
LDH Release Assay Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.Enzymatic assay to quantify LDH activity in the cell culture supernatant.Same as MTT Assay.
Trypan Blue Exclusion Assay Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up.Microscopic counting of stained (non-viable) and unstained (viable) cells.Same as MTT Assay.
Apoptosis Assays

To understand if the cytotoxic effects are mediated by programmed cell death, a series of apoptosis assays should be conducted.

Table 2: Proposed Apoptosis Assays

AssayPrincipleEndpoint Measured
Annexin V/Propidium Iodide (PI) Staining Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI stains the nucleus of late apoptotic and necrotic cells.Flow cytometric quantification of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caspase Activity Assays Measures the activity of key executioner caspases (e.g., caspase-3, -7) and initiator caspases (e.g., caspase-8, -9) involved in the apoptotic cascade.Fluorometric or colorimetric measurement of caspase substrate cleavage.
TUNEL Assay Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.Microscopic or flow cytometric detection of labeled cells.

Postulated Signaling Pathways and Visualization

Based on the known mechanisms of other flavonoids, this compound may exert its cytotoxic effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. A proposed workflow for investigating these pathways is presented below.

experimental_workflow cluster_assays In Vitro Cytotoxicity Evaluation cluster_pathways Potential Signaling Pathways cluster_outcomes Biological Outcomes start Treat Cancer Cell Lines with this compound viability Cell Viability Assays (MTT, LDH) start->viability apoptosis Apoptosis Assays (Annexin V, Caspase) viability->apoptosis If Cytotoxic pathway Signaling Pathway Analysis (Western Blot, qPCR) apoptosis->pathway If Apoptotic pi3k_akt PI3K/Akt Pathway pathway->pi3k_akt mapk MAPK Pathway pathway->mapk nfkb NF-κB Pathway pathway->nfkb p53 p53 Pathway pathway->p53 proliferation Inhibition of Proliferation pi3k_akt->proliferation mapk->proliferation apoptosis_induction Induction of Apoptosis nfkb->apoptosis_induction cell_cycle Cell Cycle Arrest p53->cell_cycle p53->apoptosis_induction

Experimental workflow for investigating the cytotoxic effects of this compound.

Further investigation could reveal interactions with key regulatory proteins. A hypothetical signaling cascade is depicted below, highlighting potential targets for this compound.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Bax Bax CytoC Cytochrome c Bax->CytoC Release Bcl2 Bcl-2 Bcl2->Bax Inhibition Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Activation Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Activation PARP PARP Casp3->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis Afzelechin This compound Afzelechin->FasR Potential Sensitization? Afzelechin->Bcl2 Potential Inhibition?

Postulated apoptotic signaling pathways potentially modulated by this compound.

Conclusion and Future Outlook

While the direct cytotoxic effects of this compound on cancer cells are yet to be definitively characterized, the existing body of research on related flavonoids provides a compelling basis for its investigation as a potential anti-cancer agent. The experimental framework outlined in this guide offers a systematic approach to elucidating its efficacy and mechanism of action. Future research should focus on isolating or synthesizing pure this compound and conducting rigorous in vitro and subsequent in vivo studies to validate its therapeutic potential. Such efforts will be crucial in determining if this natural compound can be developed into a novel therapeutic for the treatment of cancer.

Afzelechin 3-O-xyloside: A Technical Overview of a Bioactive Flavonoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelechin 3-O-xyloside is a naturally occurring flavonoid, a class of polyphenolic compounds widely recognized for their diverse biological activities. This technical guide provides a comprehensive overview of the available chemical data for this compound. Due to the limited specific research on this particular glycoside, this document also presents an in-depth analysis of the well-documented biological activities and associated experimental protocols of its aglycone, (+)-afzelechin. This information serves as a valuable resource for researchers investigating the potential therapeutic applications of afzelechin derivatives.

Chemical Data of this compound

This compound has been identified and characterized, with its fundamental chemical properties summarized in the table below.

PropertyValueSource
CAS Number 512781-45-2[1][2]
Molecular Formula C₂₀H₂₂O₉[1]
Molecular Weight 406.38 g/mol [1]
Class Flavonoid[1][3]
Natural Source Barks of Cassipourea gerrardii[1][3]

Biological Activities and Experimental Protocols of (+)-Afzelechin

While specific experimental data on the biological activities of this compound are not extensively available, significant research has been conducted on its aglycone, (+)-afzelechin. These studies provide a strong foundation for understanding the potential pharmacological profile of its glycosylated form. The primary activities reported for (+)-afzelechin are its anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity

(+)-Afzelechin has demonstrated potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[4]

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.

  • Treatment: HUVECs are pre-treated with various concentrations of (+)-afzelechin (typically in the range of 2-20 µM) for a specified period (e.g., 6 hours).

  • Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS).

  • Analysis of Inflammatory Markers:

    • Western Blotting: The expression levels of key inflammatory proteins such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and components of the NF-κB and STAT-1 signaling pathways are analyzed by Western blotting.[4][5]

    • Luciferase Reporter Assay: The activity of transcription factors like NF-κB and the antioxidant response element (ARE) is quantified using luciferase reporter assays.[4][5]

    • Measurement of NO and PGE₂: The production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) is measured in the cell culture supernatant using commercially available kits.[4]

The anti-inflammatory effects of (+)-afzelechin are mediated through the modulation of the NF-κB and Nrf2 signaling pathways.

G Anti-inflammatory Signaling Pathway of (+)-Afzelechin LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates iNOS_COX2 iNOS, COX-2 (Pro-inflammatory mediators) NFkB->iNOS_COX2 induces expression Afzelechin (+)-Afzelechin Afzelechin->NFkB inhibits Nrf2 Nrf2 Afzelechin->Nrf2 activates ARE ARE Nrf2->ARE binds to HO1 HO-1 (Antioxidant enzyme) ARE->HO1 induces expression

Caption: Anti-inflammatory action of (+)-Afzelechin.

Antioxidant Activity

(+)-Afzelechin exhibits significant radical scavenging properties, which contribute to its protective effects against oxidative stress.[6]

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it. The reduction in DPPH is monitored by a decrease in absorbance at a specific wavelength (typically around 517 nm).

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

    • Different concentrations of (+)-afzelechin are added to the DPPH solution.

    • The mixture is incubated in the dark for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

  • Principle: The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] radical cation is generated by the oxidation of ABTS with potassium persulfate. Antioxidants reduce the pre-formed radical, causing a decolorization that is measured spectrophotometrically (typically around 734 nm).

  • Procedure:

    • The ABTS radical cation solution is prepared and diluted to a specific absorbance.

    • Different concentrations of (+)-afzelechin are added to the ABTS radical solution.

    • After a short incubation period, the absorbance is measured.

    • The percentage of ABTS radical scavenging activity is calculated, and the IC₅₀ value is determined.

Conclusion and Future Directions

This compound is a flavonoid with a defined chemical structure. While direct experimental evidence for its biological activity is currently limited, the extensive research on its aglycone, (+)-afzelechin, strongly suggests potential anti-inflammatory and antioxidant properties. The detailed experimental protocols provided for (+)-afzelechin can serve as a methodological basis for future investigations into the specific activities of this compound. Further research is warranted to elucidate the precise pharmacological profile of this glycoside and to determine if the xyloside moiety enhances or alters the biological effects of the afzelechin core. Such studies will be crucial for unlocking the full therapeutic potential of this natural compound.

References

The Elusive Afzelechin 3-O-xyloside: A Technical Overview of its Putative Origins and the Broader Afzelechin Glycoside Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current scientific understanding of the natural occurrence of Afzelechin 3-O-xyloside in medicinal plants. Extensive database searches and a review of the available literature indicate a significant scarcity of specific research on this particular phytochemical. While chemical suppliers list Cassipourea gerrardii as a potential source, primary scientific literature detailing its isolation, quantification, and biological activity is not available.[1][2] This guide, therefore, expands its scope to provide a comprehensive overview of the parent compound, afzelechin, and its more extensively studied glycoside derivatives. The methodologies for isolation and analysis, along with the known biological activities of these related compounds, are presented to offer a foundational understanding that can inform future research into this compound.

The Natural Occurrence of Afzelechin and its Glycosides

Afzelechin is a flavan-3-ol, a type of flavonoid, that has been identified in a variety of plants.[3] Its glycosidic derivatives, where a sugar moiety is attached to the afzelechin backbone, are also found in nature. While the xyloside form remains largely uncharacterized in the scientific literature, other glycosides, such as Afzelechin 3-O-alpha-L-rhamnopyranoside, have been reported in species like Artocarpus tonkinensis and Cassipourea malosana.[4]

The available, albeit limited, information suggests that the primary source for this compound is the bark of Cassipourea gerrardii.[1][2] However, without published research, details on the concentration and prevalence of this compound within this or any other medicinal plant remain unknown.

Table 1: Reported Natural Sources of Afzelechin and its Glycosides

CompoundPlant SpeciesPlant PartReference(s)
This compound Cassipourea gerrardiiBark[1][2]
Afzelechin Prunus persica, Wisteria floribunda, Hovenia dulcis, Pinus halepensis, Typha capensisNot specified, Bark, Not specified[3][5][6]
Epiafzelechin Cassia sieberianaRoot Bark[7]
Afzelechin 3-O-alpha-L-rhamnopyranoside Artocarpus tonkinensis, Cassipourea malosana, Averrhoa bilimbiNot specified, Not specified, Leaves[4][8]

Note: The presence of this compound in Cassipourea gerrardii is based on information from chemical suppliers and has not been independently verified in peer-reviewed scientific literature.

Methodologies for Isolation and Identification

Due to the lack of specific protocols for this compound, this section outlines a generalized experimental workflow for the isolation and identification of afzelechin and its glycosides from plant material. This protocol is a composite of standard methodologies used in phytochemical research.

Extraction
  • Plant Material Preparation : The selected plant part (e.g., bark, leaves, roots) is air-dried and ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction : The powdered plant material is typically extracted with a polar solvent such as methanol (B129727) or ethanol, often using a Soxhlet apparatus or maceration with agitation. This initial extraction aims to isolate a broad range of phytochemicals, including flavonoids and their glycosides.[9]

  • Solvent Removal : The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification
  • Liquid-Liquid Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol). This step separates compounds based on their polarity, with flavonoid glycosides typically concentrating in the more polar fractions (ethyl acetate and n-butanol).

  • Column Chromatography : The enriched fraction is subjected to column chromatography for further separation. Common stationary phases include silica (B1680970) gel or Sephadex LH-20. Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC) : Fractions containing the target compounds are further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase, often a mixture of water and methanol or acetonitrile.[10]

Structure Elucidation

The purified compound's structure is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed structure, including the stereochemistry and the position of the glycosidic linkage.

Below is a conceptual workflow for the isolation and identification of afzelechin glycosides.

experimental_workflow plant_material Dried & Powdered Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning polar_fraction Polar Fraction (e.g., Ethyl Acetate) partitioning->polar_fraction column_chrom Column Chromatography (e.g., Silica Gel) polar_fraction->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure Afzelechin Glycoside hplc->pure_compound spectroscopy Structural Elucidation (MS, NMR) pure_compound->spectroscopy research_pathway start Identify Plant Source (e.g., Cassipourea gerrardii) isolation Isolate and Purify This compound start->isolation characterization Structural Characterization (MS, NMR) isolation->characterization bioassays In Vitro Biological Screening characterization->bioassays mechanism Mechanism of Action Studies bioassays->mechanism in_vivo In Vivo Efficacy and Toxicity Studies mechanism->in_vivo

References

Spectroscopic Analysis of Afzelechin 3-O-xyloside: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelechin 3-O-xyloside is a flavonoid glycoside that has been identified in plant species such as Cassipourea gerrardii.[1] As a member of the flavan-3-ol (B1228485) class, it is of interest to researchers for its potential biological activities. The structural elucidation of such natural products relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide serves as a reference for the anticipated spectroscopic data and the methodologies employed in its acquisition and analysis.

Predicted Spectroscopic Data

The spectroscopic data for this compound is determined by the combination of its aglycone, afzelechin, and the attached xylopyranoside moiety at the 3-O position.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a molecule. For this compound (C₂₀H₂₂O₉), the expected data from high-resolution mass spectrometry (HRMS) would be:

Ionization ModeAdductCalculated m/z
ESI+[M+H]⁺407.1337
ESI+[M+Na]⁺429.1156
ESI-[M-H]⁻405.1191

Tandem MS (MS/MS) experiments would be expected to show a characteristic loss of the xylose moiety (a neutral loss of 132 Da), resulting in a fragment ion corresponding to the afzelechin aglycone at m/z 275 in positive mode or m/z 273 in negative mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts are influenced by the electronic environment of each nucleus.

The proton NMR spectrum of this compound would exhibit signals corresponding to both the afzelechin and xylose units. The presence of the xyloside at the 3-position of the afzelechin core would lead to a downfield shift of the H-3 proton signal compared to the free aglycone.

Table 1: Predicted ¹H NMR Chemical Shifts (δ ppm) for this compound

PositionPredicted Chemical Shift (δ ppm) and Multiplicity
Afzelechin Moiety
H-2~4.8 - 5.2 (d)
H-3~4.0 - 4.5 (m)
H-4α~2.8 - 3.0 (dd)
H-4β~2.6 - 2.8 (dd)
H-6~5.9 - 6.1 (d)
H-8~5.9 - 6.1 (d)
H-2'~7.2 - 7.4 (d)
H-3'~6.7 - 6.9 (d)
H-5'~6.7 - 6.9 (d)
H-6'~7.2 - 7.4 (d)
Xylose Moiety
H-1''~4.3 - 4.6 (d)
H-2'' - H-5''~3.2 - 4.0 (m)

Note: Predicted values are based on known data for similar flavonoid glycosides. Actual values may vary depending on the solvent and experimental conditions.

The carbon NMR spectrum would show 20 distinct signals, corresponding to the 15 carbons of the afzelechin core and the 5 carbons of the xylose unit. The attachment of the xylose at C-3 would cause a significant downfield shift for this carbon and a slight upfield shift for the adjacent C-2 and C-4 carbons compared to the aglycone.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ ppm) for this compound

PositionPredicted Chemical Shift (δ ppm)
Afzelechin Moiety
C-2~79 - 82
C-3~75 - 78
C-4~28 - 30
C-4a~99 - 101
C-5~156 - 158
C-6~95 - 97
C-7~157 - 159
C-8~94 - 96
C-8a~155 - 157
C-1'~130 - 132
C-2'~128 - 130
C-3'~115 - 117
C-4'~157 - 159
C-5'~115 - 117
C-6'~128 - 130
Xylose Moiety
C-1''~100 - 103
C-2''~73 - 75
C-3''~76 - 78
C-4''~70 - 72
C-5''~66 - 68

Note: Predicted values are based on known data for similar flavonoid glycosides. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for the accurate structural elucidation of natural products. The following are detailed methodologies for the key experiments.

Sample Preparation
  • Isolation: this compound would be isolated from its natural source, such as the bark of Cassipourea gerrardii, using a combination of chromatographic techniques, including column chromatography over silica (B1680970) gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC).

  • Purity Assessment: The purity of the isolated compound should be assessed by analytical HPLC with UV detection and/or LC-MS.

  • NMR Sample: For NMR analysis, approximately 1-5 mg of the purified compound is dissolved in 0.5-0.6 mL of a deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or acetone-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

  • MS Sample: For MS analysis, a dilute solution of the sample (typically 1-10 µg/mL) is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) with or without the addition of a small amount of an acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) to promote ionization.

Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source is typically used.

  • Ionization: ESI is the preferred method for analyzing flavonoid glycosides due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.

  • Data Acquisition:

    • Full Scan MS: The instrument is operated in full scan mode over a mass range of m/z 100-1000 to detect the molecular ions ([M+H]⁺, [M+Na]⁺, [M-H]⁻).

    • Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.

NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is required to obtain well-resolved spectra.

  • 1D NMR Experiments:

    • ¹H NMR: Standard proton spectra are acquired to determine the chemical shifts, coupling constants, and integration of all proton signals.

    • ¹³C NMR: Carbon spectra are acquired to identify the number of unique carbon environments. Proton-decoupled spectra are standard. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, which is crucial for assigning protons within the same spin system (e.g., within the xylose ring or the afzelechin C-ring).

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹JCH), allowing for the assignment of carbon signals based on their attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons (²JCH and ³JCH). This is a key experiment for connecting different spin systems and establishing the overall structure, including the position of the glycosidic linkage between the xylose and the afzelechin core.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which can help to determine the relative stereochemistry of the molecule.

Mandatory Visualization

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like this compound.

experimental_workflow cluster_spectroscopy Spectroscopic Analysis plant_material Plant Material (e.g., Cassipourea gerrardii bark) extraction Extraction (e.g., Maceration with Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation (e.g., Liquid-Liquid Partitioning) crude_extract->fractionation fractions Fractions fractionation->fractions column_chrom Column Chromatography (Silica Gel, Sephadex LH-20) fractions->column_chrom sub_fractions Sub-fractions column_chrom->sub_fractions prep_hplc Preparative HPLC sub_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound ms_analysis Mass Spectrometry (MS) - ESI-MS - HRMS - MS/MS pure_compound->ms_analysis nmr_analysis NMR Spectroscopy - 1H, 13C, DEPT - COSY, HSQC, HMBC pure_compound->nmr_analysis structure_elucidation Structure Elucidation ms_analysis->structure_elucidation nmr_analysis->structure_elucidation data_reporting Data Reporting (Tables, Spectra) structure_elucidation->data_reporting

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Afzelechin 3-O-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the extraction and purification of Afzelechin 3-O-xyloside, a flavonoid glycoside sourced from the bark of Cassipourea gerrardii. While specific literature detailing the isolation of this compound is limited, this document outlines a robust, generalized protocol based on established techniques for similar flavonoid glycosides, particularly those from the Cassipourea genus.

Introduction

This compound is a natural flavonoid glycoside. Flavonoids and their glycosides are of significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities. The protocols outlined below are designed to provide a starting point for the isolation and purification of this compound for research and drug development purposes. The primary known source of this compound is the bark of Cassipourea gerrardii[1].

Extraction Methodologies

The selection of an appropriate extraction method is critical for maximizing the yield and purity of the target compound. Both conventional and modern techniques can be employed for the extraction of flavonoids from plant materials.

Conventional Extraction Methods

Conventional methods are widely used due to their simplicity and cost-effectiveness.

  • Maceration: This technique involves soaking the powdered plant material in a suitable solvent for an extended period with occasional agitation.

  • Percolation: In this method, the solvent is allowed to pass slowly through the powdered plant material packed in a column.

  • Soxhlet Extraction: This is a continuous extraction method that uses a specialized apparatus to cycle a heated solvent through the plant material, allowing for a more efficient extraction.

Modern Extraction Methods

Modern techniques offer advantages such as reduced extraction time, lower solvent consumption, and higher efficiency.

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

Table 1: Comparison of Extraction Methods for Flavonoids

MethodPrincipleAdvantagesDisadvantages
Maceration Soaking in solvent at room temperatureSimple, low cost, suitable for thermolabile compoundsTime-consuming, large solvent volume, lower yield
Percolation Continuous slow passage of solventMore efficient than macerationCan be slow, requires more equipment
Soxhlet Continuous reflux of hot solventHigh extraction efficiency, less solvent than macerationNot suitable for thermolabile compounds
UAE Acoustic cavitationReduced time and solvent, improved yieldPotential for degradation with high power/time
MAE Microwave heatingVery fast, low solvent use, high efficiencyRequires specialized equipment, potential for hotspots

Proposed Extraction Protocol for this compound

This protocol is a generalized procedure based on common practices for flavonoid glycoside extraction. Optimization of parameters such as solvent composition, temperature, and time may be necessary.

3.1. Plant Material Preparation

  • Obtain the bark of Cassipourea gerrardii.

  • Wash the bark thoroughly to remove any dirt and debris.

  • Dry the bark in a well-ventilated area or in an oven at a low temperature (40-50°C) to prevent degradation of the target compound.

  • Grind the dried bark into a fine powder to increase the surface area for extraction.

3.2. Solvent Extraction

  • Place the powdered bark material in a suitable extraction vessel.

  • Add an 80% aqueous methanol (B129727) or ethanol (B145695) solution to the powder in a 1:10 solid-to-solvent ratio (w/v).

  • Choose one of the following extraction methods:

    • Maceration: Stir the mixture at room temperature for 24-48 hours.

    • Soxhlet Extraction: Extract for 6-8 hours.

  • After extraction, filter the mixture to separate the extract from the solid residue.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification Methodologies

Purification of the crude extract is essential to isolate this compound from other co-extracted compounds. Chromatographic techniques are the most effective for this purpose.

Liquid-Liquid Partitioning

The crude extract can be subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is water and ethyl acetate (B1210297). The more polar glycosides, including this compound, are expected to remain in the aqueous or ethyl acetate fraction.

Column Chromatography

Column chromatography is a powerful technique for the separation of individual compounds from a complex mixture.

  • Macroporous Resin Chromatography: Effective for the initial cleanup and enrichment of flavonoids from the crude extract.

  • Sephadex LH-20 Chromatography: A size-exclusion and partition chromatography method that is highly effective for the purification of flavonoids.

  • Silica Gel Chromatography: Can be used for further purification, often with a gradient elution system.

  • Reverse-Phase (C18) Chromatography: Separates compounds based on their hydrophobicity and is suitable for the final purification steps.

Proposed Purification Protocol for this compound

This multi-step protocol is designed to achieve a high purity of the target compound.

5.1. Initial Fractionation

  • Dissolve the crude extract in water and perform liquid-liquid partitioning with ethyl acetate.

  • Collect the ethyl acetate fraction, which is expected to contain this compound.

  • Evaporate the ethyl acetate under reduced pressure to obtain a semi-purified extract.

5.2. Column Chromatography I: Macroporous Resin

  • Dissolve the semi-purified extract in a minimal amount of the loading solvent (e.g., 10% ethanol).

  • Load the solution onto a pre-equilibrated macroporous resin column (e.g., HP-20).

  • Wash the column with deionized water to remove highly polar impurities.

  • Elute the flavonoids with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the target compound.

5.3. Column Chromatography II: Sephadex LH-20

  • Pool and concentrate the fractions rich in this compound.

  • Dissolve the residue in methanol.

  • Apply the solution to a Sephadex LH-20 column equilibrated with methanol.

  • Elute with methanol and collect fractions.

  • Monitor the fractions by TLC, visualizing with a suitable spray reagent (e.g., vanillin-sulfuric acid).

5.4. Final Purification: Preparative HPLC

  • For obtaining high-purity this compound, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column is recommended.

  • A typical mobile phase would be a gradient of water (with 0.1% formic acid) and acetonitrile.

  • The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Summary of a Generic Purification Strategy for Flavonoid Glycosides

StepTechniqueStationary PhaseMobile Phase (Example)Purpose
1 Liquid-Liquid Partitioning-Water/Ethyl AcetateInitial separation based on polarity
2 Macroporous Resin ColumnHP-20, XAD-4Water, Ethanol (stepwise gradient)Removal of sugars and other polar impurities
3 Sephadex LH-20 ColumnSephadex LH-20Methanol or EthanolSeparation based on size and polarity
4 Preparative HPLCC18 Silica GelWater (0.1% Formic Acid)/Acetonitrile (gradient)Final purification to high purity

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Extraction_Purification_Workflow start Start: Cassipourea gerrardii Bark prep Preparation (Drying, Grinding) start->prep end_node Pure this compound extraction Extraction (e.g., Maceration with 80% Methanol) prep->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (Ethyl Acetate/Water) crude_extract->partitioning concentration2 Concentration of Ethyl Acetate Fraction partitioning->concentration2 semipure_extract Semi-Purified Extract concentration2->semipure_extract macroporous Column Chromatography (Macroporous Resin) semipure_extract->macroporous fraction_collection1 Fraction Collection & TLC Analysis macroporous->fraction_collection1 sephadex Column Chromatography (Sephadex LH-20) fraction_collection1->sephadex fraction_collection2 Fraction Collection & TLC Analysis sephadex->fraction_collection2 prep_hplc Preparative HPLC (C18 Column) fraction_collection2->prep_hplc analysis Purity Check & Structural Elucidation (HPLC, MS, NMR) prep_hplc->analysis analysis->end_node

Caption: Workflow for this compound isolation.

Concluding Remarks

The protocols provided herein offer a solid foundation for the successful extraction and purification of this compound. It is important to note that empirical optimization of each step is crucial to achieve the best results in terms of yield and purity. Analytical monitoring at each stage of the process is highly recommended to track the target compound and ensure the efficiency of the purification strategy.

References

Application Note: Quantification of Afzelechin 3-O-xyloside using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Afzelechin 3-O-xyloside, a flavonoid glycoside. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a reliable and reproducible approach for the determination of this compound in various samples. This document provides the detailed protocol, system parameters, and data presentation guidelines for researchers, scientists, and professionals in drug development.

Introduction

This compound is a naturally occurring flavonoid found in plant species such as Cassipourea gerrardii. Flavonoids and their glycosides are of significant interest in pharmaceutical and nutraceutical research due to their potential biological activities. Accurate quantification of these compounds is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and accuracy. This application note outlines a robust HPLC method for the quantification of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended for the separation.

  • Analytical Standard: this compound reference standard (purity ≥98%).

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).

  • Sample Preparation: Samples containing this compound.

Chromatographic Conditions

A gradient elution is employed for the optimal separation of this compound from other components in the sample matrix.

ParameterRecommended Setting
Column Reversed-phase C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 278 nm
Run Time Approximately 20 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.06040
17.01090
18.09010
20.09010
Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol. This stock solution can be stored at -20°C for up to one month.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL. These solutions should be used to construct a calibration curve.

Sample Preparation: The sample preparation will vary depending on the matrix. For plant extracts, a solid-liquid extraction followed by filtration is typically required.

  • Accurately weigh a known amount of the sample.

  • Extract the sample with a suitable solvent (e.g., methanol, ethanol) using sonication or maceration.

  • Centrifuge the extract to pellet any solid material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered extract with methanol if necessary to bring the concentration of this compound within the range of the calibration curve.

Method Validation (Representative Data)

The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following are typical validation parameters and their acceptable limits.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) Intra-day: ≤ 2%, Inter-day: ≤ 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
System Suitability Tailing factor ≤ 2.0, Theoretical plates > 2000, %RSD of peak area and retention time ≤ 2%

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solutions Injection Inject Standards and Samples Standard_Prep->Injection Sample_Prep Prepare Sample Solutions Sample_Prep->Injection HPLC_System HPLC System Setup HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify this compound Data_Acquisition->Quantification Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the quantification of this compound.

Data Analysis

The concentration of this compound in the samples is determined by creating a calibration curve from the peak areas of the working standard solutions. The peak area of this compound in the sample chromatogram is then used to calculate its concentration using the linear regression equation derived from the calibration curve.

Calculation:

Concentration (µg/mL) = (Peak Area - y-intercept) / slope

The final concentration in the original sample should be calculated by taking into account any dilution factors used during sample preparation.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound. The method is suitable for use in research and quality control environments. Adherence to the detailed protocol and proper method validation will ensure high-quality, reproducible results.

Application Notes and Protocols: Solubility of Afzelechin 3-O-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelechin 3-O-xyloside is a flavonoid glycoside, a class of natural products known for a wide range of biological activities. Understanding its solubility in different solvents is a critical first step in research and development for pharmacological studies, formulation development, and in vitro and in vivo testing. These application notes provide a summary of the expected solubility of this compound based on the general properties of flavonoid glycosides and a detailed protocol for determining its solubility experimentally.

Data Presentation: Qualitative Solubility of this compound

SolventExpected Qualitative SolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for preparing stock solutions of polar compounds for biological assays.[2]
Pyridine SolubleMentioned as a solvent by chemical suppliers.[2]
Methanol SolubleA polar protic solvent often used for extracting and dissolving flavonoid glycosides.[1][2][3]
Ethanol (B145695) SolubleSimilar to methanol, ethanol is a common solvent for flavonoids and is less toxic, making it suitable for certain applications.[2][3][4]
Water Sparingly Soluble to InsolubleThe glycosidic moiety increases water solubility compared to the aglycone, but overall solubility may still be limited. Solubility can be pH-dependent.[5]
Acetone Moderately SolubleOften used in the extraction and analysis of flavonoids.[4][5]
Ethyl Acetate Sparingly SolubleA solvent of intermediate polarity; solubility of polar glycosides is expected to be limited.[4]
Acetonitrile Sparingly SolubleWhile used in HPLC, the solubility of some glycosylated flavonoids can be low in acetonitrile.[5]
Dichloromethane InsolubleA non-polar solvent, generally not suitable for dissolving polar flavonoid glycosides.[1]
Hexane InsolubleA non-polar solvent, unsuitable for dissolving polar compounds like flavonoid glycosides.

Experimental Protocols: Determination of this compound Solubility

The following protocol describes the isothermal shake-flask method, a common and reliable technique for determining the solubility of a solid compound in a liquid solvent.[6]

Materials:

  • This compound (solid)

  • Selected solvents (e.g., DMSO, Methanol, Ethanol, Water)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator with shaking capabilities

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent (e.g., 5 mL). The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials at a constant speed for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours.[5] Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for at least 12 hours to allow the excess solid to settle.[6]

    • Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any remaining solid particles.[5]

    • Dilute the filtered solution with a known volume of a suitable solvent (often the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Analyze the standard solutions and the diluted sample solution by HPLC.

    • Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Sampling cluster_analysis Analysis prep_solid Excess Solid This compound prep_mix Mix in Vial prep_solid->prep_mix prep_solvent Known Volume of Solvent prep_solvent->prep_mix equilibration Shake at Constant Temperature (24-48h) prep_mix->equilibration settle Settle/Centrifuge equilibration->settle sample Withdraw Supernatant settle->sample filter Filter (0.22 µm) sample->filter dilute Dilute Sample filter->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Experimental workflow for determining the solubility of this compound.

There is currently no specific signaling pathway well-established for this compound in the scientific literature. Therefore, a signaling pathway diagram cannot be provided at this time. Researchers are encouraged to investigate the biological activities of this compound to elucidate its mechanism of action.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Afzelechin 3-O-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Afzelechin 3-O-xyloside is a flavonoid, a class of natural compounds known for their diverse biological activities. Flavonoids are being extensively investigated for their therapeutic potential, including their anti-inflammatory properties.[1][2] This document provides detailed application notes and protocols for the in vitro evaluation of the anti-inflammatory effects of this compound. The provided information is based on studies conducted on the closely related compound (+)-afzelechin, which has demonstrated significant anti-inflammatory activity by modulating key inflammatory pathways.[3][4][5] These protocols can be adapted to assess the anti-inflammatory potential of this compound and similar test compounds.

Mechanism of Action

(+)-Afzelechin has been shown to exert its anti-inflammatory effects through the modulation of several key signaling pathways. It has been observed to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][3][4] The underlying mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[4] Furthermore, (+)-afzelechin has been found to interfere with the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) signaling pathway and activate the PI3K/Akt/mTOR pathway, leading to a reduction in the inflammatory response.[3][5]

Signaling Pathway of (+)-Afzelechin in Inflammation

cluster_0 Inflammatory Stimulus (LPS/PM2.5) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Inflammatory Response LPS/PM2.5 LPS/PM2.5 TLR4 TLR4 LPS/PM2.5->TLR4 Activates MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS_COX2 iNOS, COX-2 Expression NFkB->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->NFkB Inhibits NO_PGs NO, Prostaglandins Production iNOS_COX2->NO_PGs Afzelechin This compound Afzelechin->TLR4 Inhibits Afzelechin->MyD88 Inhibits Afzelechin->NFkB Inhibits Afzelechin->PI3K Activates

Caption: Proposed anti-inflammatory signaling pathway of Afzelechin.

Experimental Workflow

cluster_0 Cell Culture & Treatment cluster_1 Assays cluster_2 Data Analysis A Seed RAW 264.7 Macrophages B Pre-treat with this compound A->B C Induce Inflammation with LPS B->C D Cell Viability Assay (MTT) C->D E Nitric Oxide Assay (Griess Reagent) C->E F Cytokine Measurement (ELISA) C->F G Protein Expression (Western Blot) C->G H Quantify Results D->H E->H F->H G->H I Statistical Analysis H->I J Generate Tables and Figures I->J

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Protocol:

    • Seed RAW 264.7 cells in 96-well plates (for viability and NO assays) or 6-well plates (for protein and cytokine analysis) at an appropriate density and allow them to adhere overnight.

    • The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.

    • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • Incubate the cells for the desired time period (e.g., 24 hours).

2. Cell Viability Assay (MTT Assay)

  • Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

3. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: The Griess reagent detects nitrite (B80452) (a stable product of NO) in the cell culture supernatant.

  • Protocol:

    • After 24 hours of LPS stimulation, collect 50 µL of the cell culture supernatant from each well of the 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

4. Pro-inflammatory Cytokine Measurement (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatant after the treatment period.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest.

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant samples, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.

5. Western Blot Analysis for iNOS and COX-2 Expression

  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (iNOS and COX-2) in cell lysates.

  • Protocol:

    • After treatment, wash the cells in the 6-well plates with ice-cold PBS and lyse them using a suitable lysis buffer.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Data Presentation

The following tables summarize the expected outcomes based on the reported anti-inflammatory activity of (+)-afzelechin. These tables should be populated with experimental data obtained for this compound.

Table 1: Effect of (+)-Afzelechin on NO Production in LPS-Stimulated Macrophages

TreatmentConcentration (µM)NO Production (% of LPS control)
Control-~0%
LPS (1 µg/mL)-100%
(+)-Afzelechin + LPS10Data Not Available
(+)-Afzelechin + LPS25Data Not Available
(+)-Afzelechin + LPS50Significantly Reduced

Data based on the finding that (+)-afzelechin reduces iNOS/NO levels.[4]

Table 2: Effect of (+)-Afzelechin on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

TreatmentConcentration (µM)TNF-α (% of LPS control)IL-1β (% of LPS control)IL-6 (% of LPS control)
Control-~0%~0%~0%
LPS (1 µg/mL)-100%100%100%
(+)-Afzelechin + LPS10Data Not AvailableData Not AvailableData Not Available
(+)-Afzelechin + LPS25Data Not AvailableData Not AvailableData Not Available
(+)-Afzelechin + LPS50Significantly ReducedSignificantly ReducedData Not Available

Data based on the finding that (+)-afzelechin lowers the expression of inflammatory cytokines like TNF-α and IL-1β.[3][4]

Table 3: Effect of (+)-Afzelechin on iNOS and COX-2 Protein Expression in LPS-Stimulated Macrophages

TreatmentConcentration (µM)iNOS Expression (% of LPS control)COX-2 Expression (% of LPS control)
Control-~0%~0%
LPS (1 µg/mL)-100%100%
(+)-Afzelechin + LPS10Data Not AvailableData Not Available
(+)-Afzelechin + LPS25Data Not AvailableData Not Available
(+)-Afzelechin + LPS50Significantly ReducedSignificantly Reduced

Data based on the finding that (+)-afzelechin reduces the levels of COX-2 and iNOS.[4]

The protocols outlined in this document provide a comprehensive framework for evaluating the in vitro anti-inflammatory properties of this compound. Based on the available data for the structurally similar compound (+)-afzelechin, it is hypothesized that this compound may also exhibit significant anti-inflammatory activity by inhibiting the production of key inflammatory mediators and modulating associated signaling pathways. Further experimental validation using these protocols is necessary to confirm the anti-inflammatory potential of this compound and to elucidate its precise mechanism of action. This information will be valuable for the potential development of this compound as a novel anti-inflammatory agent.

References

Application Notes & Protocols: Cell Culture-Based Testing of Afzelechin 3-O-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Afzelechin 3-O-xyloside is a flavonoid glycoside, a class of natural compounds known for a wide range of biological activities. Its aglycone, afzelechin, has demonstrated antioxidant, anti-inflammatory, anticancer, and cardioprotective properties.[1][2][3] The addition of a xyloside sugar moiety may influence its bioavailability, solubility, and specific cellular interactions, making it a compound of interest for therapeutic development.

These application notes provide detailed protocols for establishing a preliminary in vitro profile of this compound, focusing on its effects on cell viability, and its potential anti-inflammatory and antioxidant activities. The provided workflows and assays are standard, robust methods adaptable for high-throughput screening and detailed mechanistic studies.

Compound Handling and Preparation:

This compound is soluble in solvents like DMSO, methanol, and ethanol.[4] For cell culture experiments, it is crucial to prepare a high-concentration stock solution in sterile DMSO. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v), as higher concentrations can induce cytotoxicity and affect experimental outcomes.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells, providing a measure of cytotoxicity.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Seed cells in 96-well plate incubation_24h Incubate for 24h (adherence) cell_culture->incubation_24h add_compound Add compound to wells incubation_24h->add_compound compound_prep Prepare serial dilutions of This compound compound_prep->add_compound incubation_treat Incubate for 24-72h add_compound->incubation_treat add_mtt Add MTT reagent incubation_treat->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt add_dmso Add DMSO to dissolve formazan incubation_mtt->add_dmso read_abs Read absorbance at 570 nm add_dmso->read_abs calc_viability Calculate % Viability read_abs->calc_viability plot_ic50 Determine IC50 value calc_viability->plot_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa, HepG2, or RAW 264.7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 2X working solution of this compound in culture medium from a DMSO stock. A typical concentration range for initial screening is 0.1, 1, 10, 25, 50, and 100 µM. Include a "vehicle control" (0.1% DMSO in medium) and a "medium only" blank.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared 2X compound dilutions. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Cell Viability
Vehicle Control0.9850.045100.0
10.9720.05198.7
100.9110.03992.5
250.7540.04276.5
500.5010.03350.9
1000.2330.02823.7
IC50 (µM) ~50

Protocol 2: Assessment of Anti-Inflammatory Activity

Principle: This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The amount of NO is measured indirectly by quantifying its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

Signaling Pathway Diagram:

G LPS-Induced NF-κB Inflammatory Pathway cluster_n LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Sequesters NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates iNOS_gene iNOS Gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Transcription & Translation NO Nitric Oxide (NO) (Inflammation) iNOS_protein->NO Produces Afzelechin Afzelechin 3-O-xyloside Afzelechin->IKK Inhibition? Afzelechin->NFkB_active Inhibition?

Caption: Potential inhibition points of this compound in the NF-κB pathway.

Methodology:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from Protocol 1) for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Assay:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature.

  • Measurement: Read the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite (0-100 µM).

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the % inhibition of NO production relative to the LPS-only treated group.

Data Presentation:

TreatmentConcentration (µM)Nitrite (µM)% Inhibition of NO Production
Control (No LPS)-1.5-
LPS Only-45.20.0
LPS + Afzelechin1035.821.9
LPS + Afzelechin2522.152.2
LPS + Afzelechin5011.774.8

Protocol 3: Assessment of Cellular Antioxidant Activity (CAA)

Principle: The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) within cells.[5] DCFH-DA is cell-permeable and is de-esterified by intracellular esterases to non-fluorescent DCFH. In the presence of reactive oxygen species (ROS) generated by an initiator like AAPH, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). An effective antioxidant will reduce the rate of DCF formation.

Methodology:

  • Cell Seeding: Plate HepG2 cells in a 96-well black, clear-bottom plate at 6 x 10⁴ cells/well. Incubate for 24 hours.

  • Compound Loading: Remove medium and wash cells with PBS. Treat cells with 100 µL of medium containing various concentrations of this compound and 25 µM DCFH-DA. Incubate for 1 hour at 37°C.

  • Washing: Remove the treatment medium and wash the cells twice with 100 µL of warm PBS to remove extracellular compound and probe.

  • Oxidative Stress Induction: Add 100 µL of 600 µM AAPH solution (in PBS) to each well.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence every 5 minutes for 1 hour using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample.

    • Calculate the CAA value using the formula: % CAA = 100 - [(AUC_Sample / AUC_Control) * 100]

    • Results can be expressed as Quercetin (B1663063) Equivalents (QE) by comparing the CAA value to that of a quercetin standard curve.

Data Presentation:

TreatmentConcentration (µM)Area Under Curve (AUC)Cellular Antioxidant Activity (%)
Control (AAPH only)-15,8000.0
Afzelechin1012,50020.9
Afzelechin258,90043.7
Afzelechin505,20067.1
Quercetin (Std)257,10055.1

References

Application Notes and Protocols for Enzymatic Inhibition Studies with Afzelechin 3-O-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Afzelechin, a flavan-3-ol, and its glycosidic derivatives are compounds of interest in pharmacological research due to their potential therapeutic properties, including antioxidant and enzyme inhibitory activities. This document provides a detailed framework for conducting enzymatic inhibition studies with Afzelechin 3-O-xyloside, a specific glycoside of Afzelechin. While specific inhibitory data for this compound is not widely available in the public domain, this document outlines the protocols for evaluating its inhibitory potential against key enzymes, based on the known activities of its aglycone, Afzelechin. The provided protocols for alpha-glucosidase and acetylcholinesterase inhibition assays serve as a template for researchers to investigate the bioactivity of this compound.

Data Presentation

The inhibitory activity of this compound against various enzymes can be quantified and summarized. The following table is a template illustrating how to present the quantitative data, such as the half-maximal inhibitory concentration (IC50), from experimental results.

Enzyme TargetThis compound IC50 (µM)Reference CompoundReference Compound IC50 (µM)
α-GlucosidaseData to be determinedAcarbose (B1664774)Reference value
Acetylcholinesterase (AChE)Data to be determinedGalantamineReference value
Butyrylcholinesterase (BChE)Data to be determinedGalantamineReference value
TyrosinaseData to be determinedKojic AcidReference value
Xanthine OxidaseData to be determinedAllopurinolReference value

Experimental Protocols

α-Glucosidase Inhibition Assay Protocol

This protocol is designed to assess the inhibitory effect of this compound on α-glucosidase activity, which is relevant for research into potential anti-diabetic agents.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (positive control)

  • Sodium phosphate (B84403) buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 200 mM)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations.

    • Prepare a stock solution of acarbose in phosphate buffer.

    • Prepare the α-glucosidase enzyme solution in phosphate buffer (e.g., 0.2 U/mL).

    • Prepare the substrate solution of pNPG in phosphate buffer (e.g., 2.5 mM).

  • Assay in 96-Well Plate:

    • Add 50 µL of the this compound dilution or acarbose to the wells of a 96-well plate.

    • For the control wells, add 50 µL of phosphate buffer (with the same percentage of DMSO as the sample wells).

    • Add 100 µL of the α-glucosidase solution to all wells.

    • Incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 200 mM sodium carbonate solution.

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control reaction and Abs_sample is the absorbance of the reaction with the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)

This protocol is used to evaluate the potential of this compound to inhibit acetylcholinesterase, a key target in the management of Alzheimer's disease.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound

  • Galantamine (positive control)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO and subsequent dilutions in Tris-HCl buffer.

    • Prepare a stock solution of galantamine in Tris-HCl buffer.

    • Prepare the AChE enzyme solution in Tris-HCl buffer (e.g., 0.1 U/mL).

    • Prepare the substrate solution of ATCI (e.g., 10 mM) and the DTNB solution (e.g., 10 mM) in Tris-HCl buffer.

  • Assay in 96-Well Plate:

    • To each well, add 25 µL of the this compound dilution or galantamine.

    • Add 50 µL of Tris-HCl buffer.

    • Add 25 µL of the AChE solution.

    • Mix and incubate at 37°C for 15 minutes.

  • Enzymatic Reaction and Measurement:

    • Add 25 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration from the linear portion of the absorbance versus time plot.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 where V_control is the reaction rate of the control and V_sample is the reaction rate with the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Enzymatic_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis Inhibitor Prepare Inhibitor Stock (this compound) Mix Mix Inhibitor and Enzyme (Pre-incubation) Inhibitor->Mix Enzyme Prepare Enzyme Solution Enzyme->Mix Substrate Prepare Substrate Solution Add_Substrate Add Substrate to Initiate Reaction Substrate->Add_Substrate Mix->Add_Substrate Incubate Incubate at Controlled Temperature Add_Substrate->Incubate Measure Measure Absorbance (Spectrophotometry) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: General workflow for an in vitro enzymatic inhibition assay.

Signaling_Pathway Enzyme Target Enzyme (e.g., α-Glucosidase, AChE) Product Product Enzyme->Product Catalyzes conversion Inhibited_Enzyme Enzyme-Inhibitor Complex (Inactive) Substrate Substrate Substrate->Enzyme Binds to active site Inhibitor This compound Inhibitor->Enzyme Binds to enzyme

Caption: Mechanism of competitive enzymatic inhibition.

Application Notes and Protocols: Afzelechin 3-O-xyloside in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelechin 3-O-xyloside, a flavonoid glycoside, is a promising natural compound for cosmetic applications due to its potential antioxidant, anti-inflammatory, and skin-aging-related benefits. This document provides detailed application notes and experimental protocols to guide researchers in evaluating and utilizing this compound in cosmetic formulations. The information is based on existing research on afzelechin and related flavonoids, providing a framework for investigating the specific properties of the 3-O-xyloside derivative.

Key Applications in Cosmetics

This compound is proposed for use in a variety of cosmetic products aimed at:

  • Anti-aging: Reducing the appearance of fine lines and wrinkles by protecting against oxidative stress and potentially boosting collagen synthesis.

  • Skin Brightening: Assisting in the management of hyperpigmentation by inhibiting tyrosinase, the key enzyme in melanin (B1238610) production.

  • Soothing and Anti-inflammatory: Calming irritated skin and reducing redness by modulating inflammatory pathways.

  • Antioxidant Protection: Shielding the skin from environmental aggressors and free radical damage.

Quantitative Data Summary

Table 1: Antioxidant Activity of Afzelechin-Related Compounds

Compound/ExtractAssayIC50 ValueReference CompoundIC50 Value (Reference)
Ethyl acetate (B1210297) extract of Averrhoa bilimbi branches (containing afzelechin derivatives)DPPH39.7 ± 1.9 µg/mL--
Compound A3 from Averrhoa bilimbi (an afzelechin derivative)DPPH7.1 ± 0.1 µg/mL--
Compound A3 from Averrhoa bilimbi (an afzelechin derivative)ABTS14.8 ± 0.1 µg/mL--

Table 2: Tyrosinase Inhibitory Activity of Selected Flavonoids (for comparative purposes)

CompoundSubstrateIC50 ValueReference CompoundIC50 Value (Reference)
Kojic AcidL-DOPA13.14 µg/mL--
Aqueous extract of Eugenia dysenterica leavesL-DOPA11.88 µg/mLKojic Acid13.14 µg/mL
Ethanol extract of Stryphnodendron adstringens barkL-DOPA48.45 µg/mL--

Table 3: Effect of Selected Flavonoids on Collagen Synthesis in Human Dermal Fibroblasts (for comparative purposes)

Compound (at 80 µg/ml)Change in Collagen ConcentrationChange in Total Protein Concentration
MorinIncreasedNo significant change
RutinIncreasedNo significant change
ChrysinIncreasedNo significant change
FisetinDecreasedNo significant change
QuercetinDecreasedDecreased (cytotoxic effect)

Mechanism of Action & Signaling Pathways

This compound is believed to exert its cosmetic benefits through the modulation of key signaling pathways involved in inflammation and skin aging.

Anti-inflammatory Action via NF-κB Inhibition

Studies on the related compound (+)-afzelechin have demonstrated its ability to suppress inflammatory responses.[1][2] It is proposed that this compound acts similarly by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory cascade.[1][2][3] By blocking NF-κB, the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) is reduced, leading to a calming effect on the skin.[1][2]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., UV, Pollutants) IKK IKK Inflammatory_Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_p65_p50 NF-κB (p65/p50) IκBα->NFκB_p65_p50 Releases NFκB_p65_p50_n NF-κB (p65/p50) NFκB_p65_p50->NFκB_p65_p50_n Translocates Afzelechin This compound Afzelechin->IKK Inhibits Proinflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) NFκB_p65_p50_n->Proinflammatory_Genes Induces Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation

Figure 1: Proposed anti-inflammatory signaling pathway of this compound.

Potential Anti-aging Effects via MAPK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in skin aging, particularly in response to oxidative stress. While direct evidence for this compound is pending, many flavonoids are known to modulate MAPK signaling, thereby influencing processes like collagen synthesis and degradation. It is hypothesized that this compound may help maintain skin elasticity and firmness by inhibiting the expression of matrix metalloproteinases (MMPs), which are upregulated by MAPK signaling and are responsible for collagen breakdown.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., UV Radiation) MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Oxidative_Stress->MAPK_Cascade Activates AP1 AP-1 (c-Jun/c-Fos) MAPK_Cascade->AP1 Activates Afzelechin This compound Afzelechin->MAPK_Cascade Inhibits MMP_Genes MMP Gene Expression (e.g., MMP-1) AP1->MMP_Genes Induces Transcription Collagen_Degradation Collagen Degradation MMP_Genes->Collagen_Degradation

Figure 2: Hypothesized modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the cosmetic efficacy of this compound.

In Vitro Antioxidant Activity Assays

G cluster_workflow Antioxidant Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - this compound solutions - DPPH or ABTS radical solution - Positive control (e.g., Ascorbic Acid) Start->Prepare_Reagents Mix Mix this compound with radical solution Prepare_Reagents->Mix Incubate Incubate in the dark Mix->Incubate Measure_Absorbance Measure Absorbance (Spectrophotometer) Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 value Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Figure 3: General workflow for in vitro antioxidant assays.

4.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reagents and Materials:

    • This compound

    • DPPH (Sigma-Aldrich)

    • Methanol (B129727)

    • Ascorbic acid (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of this compound and ascorbic acid in methanol.

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals).

4.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Reagents and Materials:

    • This compound

    • ABTS (Sigma-Aldrich)

    • Potassium persulfate

    • Phosphate-buffered saline (PBS)

    • Trolox (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of this compound and Trolox in PBS.

    • In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample dilution.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

In Vitro Tyrosinase Inhibition Assay

G cluster_workflow Tyrosinase Inhibition Assay Workflow Start Start Prepare Prepare Solutions: - Tyrosinase enzyme - L-DOPA substrate - this compound - Kojic acid (control) Start->Prepare Pre_incubate Pre-incubate Tyrosinase with this compound Prepare->Pre_incubate Add_Substrate Add L-DOPA to initiate reaction Pre_incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 475 nm (Dopachrome formation) Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 value Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Figure 4: Workflow for the in vitro tyrosinase inhibition assay.

  • Reagents and Materials:

    • This compound

    • Mushroom tyrosinase (Sigma-Aldrich)

    • L-DOPA (Sigma-Aldrich)

    • Phosphate (B84403) buffer (50 mM, pH 6.8)

    • Kojic acid (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare serial dilutions of this compound and kojic acid in phosphate buffer.

    • In a 96-well plate, add 40 µL of the sample dilutions, 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution to each well.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of L-DOPA solution (e.g., 10 mM in phosphate buffer) to each well.

    • Immediately measure the absorbance at 475 nm at regular intervals for at least 10 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

    • Determine the IC50 value.

Collagen Synthesis Assay in Human Dermal Fibroblasts

G cluster_workflow Collagen Synthesis Assay Workflow Start Start Culture_Fibroblasts Culture Human Dermal Fibroblasts Start->Culture_Fibroblasts Treat_Cells Treat cells with this compound and controls Culture_Fibroblasts->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant Quantify_Collagen Quantify soluble collagen (e.g., ELISA or Sircol assay) Collect_Supernatant->Quantify_Collagen Analyze_Data Analyze data and determine % increase in collagen synthesis Quantify_Collagen->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols: Afzelechin 3-O-xyloside in Functional Food Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelechin 3-O-xyloside is a flavonoid glycoside, a class of plant secondary metabolites known for their potential health benefits. As a derivative of afzelechin, it is anticipated to possess significant biological activities, including antioxidant and anti-inflammatory properties, making it a compound of interest for the development of functional foods and nutraceuticals. Functional foods are designed to offer health benefits beyond basic nutrition, and the incorporation of bioactive compounds like this compound is a key area of research.[1]

These application notes provide a summary of the current understanding—largely extrapolated from its aglycone, (+)-afzelechin, and related flavonoid glycosides due to limited direct research on the xyloside form—and protocols for investigating the potential of this compound in functional food applications.

Biological Activities and Potential Applications

The primary theorized applications of this compound in functional foods stem from its potential antioxidant and anti-inflammatory effects.

Antioxidant Properties

Flavonoids are well-documented antioxidants. The antioxidant capacity of a related compound, kaempferol-3-O-alpha-L-rhamnoside (afzelin), has been demonstrated through various assays.[2] It is plausible that this compound exhibits similar free-radical scavenging activities.

Anti-inflammatory Effects

Chronic inflammation is a key factor in many non-communicable diseases. Research on (+)-afzelechin has shown potent anti-inflammatory activity by modulating key signaling pathways.[3][4] Specifically, (+)-afzelechin has been found to reduce the production of pro-inflammatory mediators.[3][4] It has also been shown to mitigate lung injury induced by particulate matter by modulating inflammatory pathways.[5]

Data Presentation

Due to the scarcity of direct quantitative data for this compound, the following tables summarize data for the parent compound, (+)-Afzelechin, and a related rhamnoside, providing a comparative basis for potential activity.

Table 1: Anti-inflammatory Activity of (+)-Afzelechin

Experimental ModelBiomarkerConcentration/Dose of (+)-AfzelechinResultReference
LPS-induced inflammation in HUVECsiNOS protein levels20 µMSignificant reduction[3]
LPS-induced inflammation in HUVECsCOX-2 protein levels20 µMSignificant reduction[3]
LPS-induced inflammation in HUVECsNitric Oxide (NO) production20 µMSignificant inhibition[3]
LPS-induced lung injury in miceTNF-α in BALFNot specifiedSignificant reduction[3]
PM2.5-induced pulmonary injury in miceInflammatory cytokines in plasmaNot specifiedSignificant reduction[5]
PM2.5-induced pulmonary injury in miceTLR4 and MyD88 expressionNot specifiedSubstantial diminishment[5]

Table 2: Antioxidant Activity of Kaempferol-3-O-alpha-L-rhamnoside (Afzelin)

AssayConcentrationResultReference
DPPH radical scavengingNot specifiedStrong activity[2]
AAPH-induced DNA oxidation40 µg/mlProtective effect comparable to gallic acid at 50 µg/ml[2]
AAPH-induced hemolysis in erythrocytesNot specifiedProgressive inhibition of hemolysis[2]
AAPH-induced lipid peroxidationNot specifiedEffective inhibition[2]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the functional food potential of this compound, based on established protocols for related compounds.

Protocol 1: In Vitro Antioxidant Capacity Assessment (DPPH Assay)

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • 96-well microplate reader

  • Ascorbic acid (positive control)

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Create a series of dilutions of the stock solution.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each dilution of this compound.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Use ascorbic acid as a positive control and methanol as a blank.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

Protocol 2: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay in Macrophages)

Objective: To evaluate the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • LPS from E. coli

  • This compound

  • Griess Reagent

  • Sodium nitrite (B80452) standard

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Use a sodium nitrite standard curve to determine the concentration of nitrite.

Protocol 3: In Vitro Gut Microbiota Modulation (Fecal Fermentation)

Objective: To assess the impact of this compound on the composition of human gut microbiota.

Materials:

  • Fresh fecal samples from healthy donors

  • Anaerobic basal medium

  • This compound

  • Anaerobic chamber

  • 16S rRNA gene sequencing platform

Procedure:

  • Collect fresh fecal samples and prepare a fecal slurry in an anaerobic chamber.

  • Add the fecal slurry to an anaerobic basal medium containing this compound at a relevant concentration. A control with no added compound should also be prepared.

  • Incubate the cultures anaerobically at 37°C for 24-48 hours.

  • Collect samples at 0, 24, and 48 hours.

  • Extract bacterial DNA from the collected samples.

  • Perform 16S rRNA gene sequencing to analyze the microbial community composition.

  • Analyze the sequencing data to identify changes in the relative abundance of different bacterial taxa.

Mandatory Visualizations

experimental_workflow cluster_antioxidant Antioxidant Activity cluster_inflammatory Anti-inflammatory Activity cluster_microbiota Gut Microbiota Modulation A1 Prepare Afzelechin 3-O-xyloside dilutions A2 DPPH Assay A1->A2 A3 Measure Absorbance A2->A3 A4 Calculate Scavenging Activity A3->A4 B1 Culture RAW 264.7 Macrophages B2 LPS Stimulation B1->B2 B3 Nitric Oxide Assay (Griess Reagent) B2->B3 B4 Measure Absorbance B3->B4 C1 Fecal Fermentation with This compound C2 DNA Extraction C1->C2 C3 16S rRNA Sequencing C2->C3 C4 Data Analysis C3->C4 signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates iNOS iNOS NFkB->iNOS Induces NO Nitric Oxide (Pro-inflammatory) iNOS->NO Produces Afzelechin Afzelechin (and potentially its xyloside) Afzelechin->MyD88 Inhibits logical_relationship A This compound B Antioxidant Activity A->B Potential for C Anti-inflammatory Activity A->C Potential for D Gut Microbiota Modulation A->D Potential for E Functional Food Ingredient B->E C->E D->E

References

Troubleshooting & Optimization

"improving the yield of Afzelechin 3-O-xyloside from plant extracts"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction and purification of Afzelechin 3-O-xyloside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and purification of this compound from plant materials.

Problem Potential Causes Solutions
Low Yield of this compound Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound, which is a glycoside and thus moderately polar.[1]Solvent Optimization: Test a range of solvents with varying polarities. Good starting points include ethanol (B145695), methanol (B129727), and their aqueous mixtures (e.g., 70% ethanol or 80% methanol).[1] The addition of water to organic solvents can improve the extraction efficiency for flavonoid glycosides.
Insufficient Extraction Time or Temperature: The conditions may not be sufficient for the complete diffusion of the target compound from the plant matrix.Parameter Optimization: Systematically vary the extraction time and temperature. For conventional methods like maceration, longer extraction times (e.g., 24-48 hours) may be necessary. For modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), shorter times (e.g., 5-60 minutes) at controlled temperatures are typical.[2] Be cautious of excessive heat, which can lead to degradation.[1]
Inadequate Solid-to-Liquid Ratio: A low solvent volume can lead to saturation, preventing complete extraction of the compound.Adjust Ratio: Increase the volume of the extraction solvent. Typical ratios range from 1:10 to 1:50 (plant material weight in g to solvent volume in mL).[1]
Large Particle Size of Plant Material: Larger particles have a reduced surface area, which limits solvent penetration and diffusion.Reduce Particle Size: Grind the dried plant material to a fine powder (e.g., less than 0.5 mm) to increase the surface area available for extraction.[3]
Degradation of this compound: Flavonoid glycosides can be susceptible to degradation by heat or enzymatic activity.Use Milder Conditions: Employ extraction methods that operate at lower temperatures, such as UAE.[1] If enzymatic degradation is suspected, consider blanching the plant material before extraction to deactivate enzymes.
Co-extraction of Impurities Non-selective Solvent System: The chosen solvent may be extracting a wide range of other compounds with similar polarities, such as chlorophyll, tannins, and lipids.[4]Pre-extraction Defatting: For non-polar impurities, wash the powdered plant material with a non-polar solvent like hexane (B92381) before the main extraction.[4]
Harsh Extraction Conditions: High temperatures or extreme pH levels can lead to the extraction of undesirable compounds.Optimize Conditions: Use the mildest temperature and a neutral pH during extraction where possible.
Liquid-Liquid Partitioning: After initial extraction, partition the crude extract between an aqueous phase and an immiscible organic solvent of intermediate polarity (e.g., ethyl acetate) to selectively recover flavonoid glycosides.[4]
Difficulty in Purification Similar Polarity of Contaminants: Co-extracted compounds may have very similar polarities to this compound, making separation by standard chromatography challenging.[4]Optimize Chromatography: Experiment with different stationary phases (e.g., silica (B1680970) gel, Sephadex LH-20, C18 reverse-phase) and mobile phase gradients to improve resolution.[4][5]
Advanced Purification Techniques: Consider using techniques like High-Speed Counter-Current Chromatography (HSCCC) which can offer better separation for complex mixtures.[6][7]
Dark, Sticky Crude Extract Presence of Pigments and Phenolic Compounds: Chlorophylls and tannins are common co-extractants that contribute to the dark color and sticky nature of the extract.[4]Adsorbent Treatment: Use adsorbents like activated charcoal or polyamide powder during the extraction or early purification stages to remove pigments and tannins.
Solid-Phase Extraction (SPE): Utilize SPE cartridges (e.g., C18) to perform a preliminary cleanup of the crude extract.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: While the optimal solvent can depend on the specific plant matrix, moderately polar solvents are generally most effective for flavonoid glycosides. A good starting point is an aqueous solution of ethanol (e.g., 70%) or methanol (e.g., 80%).[1] It is recommended to perform small-scale pilot extractions with a few different solvent systems to determine the most efficient one for your material.

Q2: How can I improve the purity of my final product?

A2: Improving purity often requires a multi-step purification strategy. After initial extraction, a liquid-liquid partitioning step can help to remove highly polar and non-polar impurities.[4] Subsequently, column chromatography is essential. Using a sequence of different column types, such as silica gel followed by Sephadex LH-20, can be very effective.[5] For very challenging separations, consider semi-preparative HPLC or HSCCC.[6]

Q3: My yield is consistently low. What is the most likely reason?

A3: Consistently low yields often point to a suboptimal extraction method. The most critical factors to re-evaluate are the choice of solvent, the solid-to-liquid ratio, and the extraction time and temperature.[1] Ensure your plant material is finely powdered to maximize surface area.[3] Also, consider the possibility of compound degradation during the process and take steps to minimize exposure to high heat.

Q4: Can I use modern extraction techniques like MAE or UAE?

A4: Yes, modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are often more efficient than conventional methods, requiring shorter extraction times and potentially leading to higher yields.[8] For instance, a study on the MAE of flavonoids from Averrhoa bilimbi leaves found the optimal extraction time to be just 5 minutes.[2] These methods can also operate at lower overall temperatures, which can help prevent the degradation of thermolabile compounds like this compound.[1]

Q5: How do I know if my compound is degrading during extraction?

A5: Degradation can be suspected if you observe a decrease in the target compound's peak in HPLC analysis when using harsher extraction conditions (e.g., higher temperatures or longer times). You can test for thermal stability by heating a solution of your partially purified extract at your extraction temperature and monitoring the concentration of this compound over time using HPLC.

Data Presentation

The following table summarizes hypothetical yield data for total flavonoids from a plant source using Microwave-Assisted Extraction (MAE), illustrating the impact of varying extraction parameters. This serves as an example for how to structure your own experimental data.

Experiment ID Microwave Power (W) Extraction Time (min) Ethanol Conc. (%) Solid-to-Liquid Ratio (g/mL) Total Flavonoid Yield (mg QE/g DW) *
13005701:2025.4
24005701:2032.1
35005701:2035.8
44003701:2028.9
54007701:2033.2
64005601:2029.5
74005801:2034.6
84005701:1530.1
94005701:2533.8

*mg Quercetin Equivalents per gram of Dry Weight

Experimental Protocols

Protocol 1: General Extraction of this compound

This protocol provides a general method for the extraction of this compound from dried plant material, such as the bark of Cassipourea gerrardii.

  • Preparation of Plant Material:

    • Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder (particle size < 0.5 mm).[3]

  • Optional Pre-treatment (Defatting):

    • To remove non-polar compounds, suspend the powdered material in hexane (1:5 w/v) and stir for 1-2 hours at room temperature.

    • Filter the mixture and discard the hexane. Allow the plant residue to air dry completely.[4]

  • Extraction:

    • Suspend the powdered plant material (or the defatted residue) in 70% aqueous ethanol at a solid-to-liquid ratio of 1:20 (w/v).

    • Choose one of the following extraction methods:

      • Maceration: Stir the suspension at room temperature for 24 hours.

      • Ultrasound-Assisted Extraction (UAE): Place the suspension in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).

    • Separate the extract from the solid residue by filtration or centrifugation.

    • Repeat the extraction on the plant residue two more times to ensure exhaustive extraction.

    • Combine the filtrates.

  • Concentration:

    • Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[4]

Protocol 2: Purification of this compound

This protocol outlines a multi-step process to purify the target compound from the crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in distilled water.

    • Transfer the aqueous suspension to a separatory funnel and partition it successively with solvents of increasing polarity, for example, ethyl acetate (B1210297) followed by n-butanol. Flavonoid glycosides are often enriched in these fractions.[4]

    • Collect the ethyl acetate and n-butanol fractions and evaporate the solvent to dryness.

  • Silica Gel Column Chromatography:

    • Dissolve the dried ethyl acetate or n-butanol fraction in a minimal amount of methanol.

    • Adsorb this solution onto a small amount of silica gel and dry it.

    • Pack a silica gel column with an appropriate non-polar solvent (e.g., chloroform (B151607) or a hexane-ethyl acetate mixture).

    • Load the dried sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually adding methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Sephadex LH-20 Gel Filtration:

    • Combine the fractions enriched with the target compound from the silica gel chromatography and concentrate them.

    • Dissolve the concentrated sample in methanol.

    • Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

    • Elute with methanol and collect fractions. This step is effective for separating flavonoids from other phenolic compounds and small molecules.[5]

    • Monitor the fractions by TLC or HPLC and combine the pure fractions containing this compound.

  • Final Purity Check:

    • Assess the purity of the final product using analytical HPLC-DAD and confirm its identity using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental_Workflow plant Dried, Powdered Plant Material defat Defatting (with Hexane) plant->defat Optional extraction Extraction (e.g., 70% Ethanol, UAE) plant->extraction defat->extraction filtration Filtration/ Centrifugation extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning column_chrom Column Chromatography (Silica, Sephadex) partitioning->column_chrom pure_compound Pure Afzelechin 3-O-xyloside column_chrom->pure_compound

Caption: General experimental workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield start Low Yield Observed check_solvent Is solvent optimal? (Polarity) start->check_solvent check_params Are extraction parameters sufficient? (Time, Temp) check_solvent->check_params Yes solution_solvent Test different solvents (e.g., 70% EtOH) check_solvent->solution_solvent No check_ratio Is solid-to-liquid ratio adequate? check_params->check_ratio Yes solution_params Increase time/temp (within limits) check_params->solution_params No check_particle Is particle size small enough? check_ratio->check_particle Yes solution_ratio Increase solvent volume check_ratio->solution_ratio No solution_particle Grind material to a fine powder check_particle->solution_particle No end Yield Improved check_particle->end Yes solution_solvent->end solution_params->end solution_ratio->end solution_particle->end

Caption: Troubleshooting logic for addressing low yield of the target compound.

References

Technical Support Center: Overcoming Solubility Challenges of Afzelechin 3-O-xyloside in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Afzelechin 3-O-xyloside in bioassays.

Troubleshooting Guides

Issue: Precipitation Observed Upon Dilution of DMSO Stock in Aqueous Media

Potential Causes:

  • Rapid Solvent Exchange: Adding a concentrated DMSO stock directly into a large volume of aqueous medium can cause the compound to "crash out" of solution as the solvent environment changes too quickly for the compound to remain dissolved.

  • Low Temperature of Media: Cell culture media is often stored refrigerated. Adding the compound stock to cold media can decrease its solubility.[1]

  • High Final Concentration: The intended final concentration of this compound in the assay may exceed its solubility limit in the aqueous medium, even with a small percentage of DMSO.

  • Media Components: Components in the cell culture medium, such as salts and proteins, can interact with the compound and reduce its solubility.[2]

Solutions:

Solution Detailed Steps
Optimize Dilution Technique 1. Pre-warm the cell culture medium to 37°C before adding the compound stock.[2] 2. Instead of adding the stock directly to the final volume, perform serial dilutions in pre-warmed media.[1] 3. Add the compound stock dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[2]
Co-Solvent Strategy 1. Prepare an intermediate stock solution of this compound in a co-solvent like ethanol (B145695) or methanol.[3] 2. Add the intermediate stock to the aqueous medium. The presence of a co-solvent can help to maintain solubility.
Determine Maximum Soluble Concentration 1. Before conducting the full experiment, perform a solubility test by preparing a series of dilutions of this compound in your specific cell culture medium. 2. Visually inspect for precipitation or measure turbidity using a plate reader to determine the highest concentration that remains in solution.[2]
Issue: Inconsistent or Non-Reproducible Bioassay Results

Potential Causes:

  • Compound Precipitation: Undissolved compound can lead to variability between wells and experiments.

  • Compound Instability: The compound may not be stable in the assay medium over the course of the experiment, especially during prolonged incubation at 37°C.[2]

  • Interaction with Assay Reagents: Some flavonoids have been shown to interfere with common assay reagents, such as MTT.[4][5][6][7]

Solutions:

Solution Detailed Steps
Ensure Complete Solubilization 1. Visually inspect all solutions under a microscope to confirm the absence of precipitates before adding them to the cells. 2. If necessary, briefly sonicate the stock solution to aid dissolution.
Alternative Viability Assays 1. If using an MTT assay, be aware that flavonoids can reduce the MTT reagent directly, leading to false-positive results.[4][5][6][7] 2. Consider using alternative cell viability assays such as the Sulforhodamine B (SRB) assay, which is based on protein staining and is generally not affected by the reducing properties of flavonoids.[4] Another alternative is the WST-1 assay, which produces a water-soluble formazan (B1609692) product.
Include Proper Controls 1. Always include a vehicle control (medium with the same final concentration of DMSO or other solvents used to dissolve the compound) to account for any solvent effects. 2. In colorimetric assays, include a "compound in medium without cells" control to check for any direct reaction between the compound and the assay reagents.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: Based on available data, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for dissolving this compound and other flavonoids.[3] It is often supplied as a 10 mM stock solution in DMSO. For subsequent dilutions in aqueous media, it is crucial to keep the final DMSO concentration low (typically below 0.5%) to avoid cellular toxicity.[1]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve a known weight of this compound in a minimal amount of 100% DMSO to achieve a high concentration (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing. If needed, gentle warming or brief sonication can be applied. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: My this compound precipitates in the cell culture medium during incubation. What can I do?

A3: Precipitation during incubation can be due to the compound's instability at 37°C or interactions with media components.[2] Try reducing the serum concentration in your medium or switching to a serum-free medium if your cell line permits. You can also consider using solubilizing agents like cyclodextrins, but their effects on your specific cell line should be evaluated first.[8]

Q4: Can I use the MTT assay to assess the cytotoxicity of this compound?

A4: Caution is advised when using the MTT assay with flavonoids like this compound. These compounds can directly reduce the MTT tetrazolium salt to formazan, leading to an overestimation of cell viability.[4][5][6][7] It is highly recommended to include a control of the compound in the medium without cells to check for this interference. Alternatively, using a different endpoint for viability, such as the SRB assay, is a more reliable approach.[4]

Data Presentation

Table 1: Solubility of this compound and Related Flavonoids in Common Solvents

CompoundSolventSolubilityReference
This compoundDMSOSoluble (often supplied as 10 mM solution)[3]
This compoundPyridineSoluble[3]
This compoundMethanolSoluble[3]
This compoundEthanolSoluble[3]
Flavonoid Glycosides (general)WaterGenerally soluble[9]
Flavonoid Glycosides (general)AlcoholGenerally soluble[9]
Flavonoid Aglycones (general)WaterSparingly soluble[9]
Flavonoid Aglycones (general)EtherSoluble[9]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions for Cell-Based Assays
  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound powder in 100% DMSO to a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing. If necessary, sonicate for 5-10 minutes.

    • Store this stock solution in small aliquots at -20°C.

  • Prepare Intermediate Dilutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

    • Prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in 100% DMSO.

  • Prepare Final Working Solutions in Cell Culture Medium:

    • Pre-warm the complete cell culture medium to 37°C.

    • To prepare the final working concentrations, add a small volume of the appropriate intermediate DMSO stock to the pre-warmed medium while gently vortexing. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of medium (this results in a final DMSO concentration of 0.1%).

    • Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

Protocol 2: Cell Viability Assessment using Sulforhodamine B (SRB) Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare working solutions of this compound in complete cell culture medium as described in Protocol 1.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of the compound or vehicle control (medium with the same final concentration of DMSO).

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Cell Fixation:

    • After incubation, gently remove the medium.

    • Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing:

    • Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining:

    • Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Shake the plate on an orbital shaker for 5-10 minutes.

    • Measure the absorbance at 510 nm using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Analysis stock High-Concentration Stock (in 100% DMSO) working Working Solutions (in pre-warmed medium) stock->working Serial Dilution treatment Compound Treatment working->treatment cells Cell Seeding (96-well plate) cells->treatment incubation Incubation (e.g., 24-72h) treatment->incubation assay Endpoint Assay (e.g., SRB, Cytokine ELISA) incubation->assay readout Data Acquisition (Plate Reader) assay->readout analysis Data Analysis readout->analysis

Caption: Experimental workflow for testing this compound in bioassays.

nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS) ikk IKK Complex stimulus->ikk Activates ikb IκBα ikk->ikb Phosphorylates ikb_nfkb IκBα-NF-κB Complex nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb Degradation of IκBα dna κB DNA Site nfkb_nuc->dna Binds gene Pro-inflammatory Gene Expression dna->gene Induces afzelechin This compound afzelechin->ikk Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

nrf2_pathway cluster_stress Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Oxidative Stress keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 Dissociation keap1 Keap1 nrf2 Nrf2 nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation keap1_nrf2->keap1 Nrf2 Degradation are ARE (Antioxidant Response Element) nrf2_nuc->are Binds ho1 Antioxidant Gene Expression (e.g., HO-1) are->ho1 Induces afzelechin This compound afzelechin->keap1_nrf2 Promotes Dissociation

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

References

"minimizing degradation of Afzelechin 3-O-xyloside during extraction"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Afzelechin 3-O-xyloside during extraction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, leading to its degradation.

Issue Potential Cause Recommended Solution
Low yield of this compound High Temperature: Thermal degradation is a primary cause of flavonoid loss.[1][2] Flavan-3-ols, the parent compounds of afzelechin, are known to be heat-sensitive.[3]Maintain extraction temperatures below 80°C.[4][5] For heat-sensitive compounds, consider non-thermal extraction methods like maceration or ultrasound-assisted extraction at controlled, lower temperatures.
Inappropriate pH: Flavan-3-ols are unstable at neutral or alkaline pH, leading to rapid degradation.[6][7][8]Maintain a slightly acidic pH (below 4) during extraction and storage.[6][9] The use of acidic solvents like acidified water or ethanol (B145695) can help stabilize the compound.
Oxidation: The presence of oxygen can lead to the oxidative degradation of phenolic compounds.Degas solvents prior to use to remove dissolved oxygen.[10] Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants like ascorbic acid may also help stabilize the extract.[8]
Enzymatic Degradation: Endogenous enzymes like polyphenol oxidase (PPO) in the plant material can degrade flavonoids upon cell lysis during extraction.[11]Consider a blanching step with hot solvent (e.g., ethanol) to deactivate enzymes before the main extraction. Alternatively, enzyme inhibitors can be used, though this may complicate downstream processing.
Presence of unexpected peaks in chromatogram (e.g., epiafzelechin derivatives) Epimerization: High temperatures can cause the conversion of afzelechin (a flavan-3-ol) to its epimer, epiafzelechin. This is a common issue with catechins and epicatechins, especially in aqueous solutions at high temperatures.[1][4][5][9][12]Control extraction temperature, keeping it below 80°C if using water.[4][5] Using solvents like 50% (v/v) ethanol can inhibit epimerization even at higher temperatures.[4][5]
Browning or discoloration of the extract Auto-oxidation: At a pH between 5 and 7, flavan-3-ols can undergo auto-oxidation, leading to the formation of brown-colored products.[6]Maintain a pH below 4 during extraction.[6] Store the extract in the dark and at low temperatures to minimize oxidative reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during extraction?

A1: The primary causes of degradation are high temperatures, inappropriate pH (neutral to alkaline), and oxidation.[1][3][6][7][8] Flavan-3-ols, the class of compounds Afzelechin belongs to, are particularly susceptible to heat-induced epimerization and degradation, as well as pH-dependent auto-oxidation.[1][4][5][6][9]

Q2: What is the optimal temperature range for extracting this compound?

A2: To minimize thermal degradation and epimerization, it is recommended to keep the extraction temperature below 80°C, especially when using water as a solvent.[4][5] Some studies on related compounds show significant degradation at temperatures above this.[13] If higher temperatures are required for extraction efficiency, using a solvent like 50% ethanol can help inhibit epimerization.[4][5]

Q3: How does pH affect the stability of this compound?

A3: this compound, being a flavan-3-ol (B1228485) glycoside, is more stable in acidic conditions. Flavan-3-ols are known to be unstable in neutral and alkaline solutions, undergoing rapid degradation.[6][7][8] Maintaining a pH below 4 is crucial for preventing auto-oxidative browning and other degradation reactions.[6][9]

Q4: Which solvents are best for extracting and preserving this compound?

A4: Polar solvents such as ethanol, methanol, and water are suitable for extracting flavonoid glycosides.[3] A mixture of ethanol and water (e.g., 50-75% v/v) is often effective and can help inhibit epimerization.[4][5] Acidifying the solvent with a small amount of acid (e.g., citric acid or formic acid) can further enhance stability by maintaining a low pH.

Q5: Can light exposure degrade my sample?

A5: While temperature and pH are more critical factors for flavan-3-ol stability, prolonged exposure to light, especially UV light, can contribute to the degradation of phenolic compounds. It is good practice to protect the extract from light by using amber glassware or by working in a dimly lit environment.

Q6: How can I prevent enzymatic degradation during extraction?

A6: Plant tissues contain enzymes like polyphenol oxidase that can degrade flavonoids once the cells are disrupted.[11] To prevent this, you can pretreat the plant material with a hot solvent (e.g., boiling ethanol) for a short period to denature these enzymes before proceeding with the main extraction.

Quantitative Data on Flavan-3-ol Degradation

The following tables summarize the degradation of catechins and epicatechins, which are structurally related to afzelechin and can serve as a proxy for understanding its stability.

Table 1: Effect of Temperature on the Half-Life of Catechin and Epicatechin

CompoundTemperature (°C)Half-life (hours)Reference
Catechin8011.2[1]
Catechin1002.5[1]
Epicatechin8014.7[1]
Epicatechin1003.1[1]

Table 2: Influence of pH on the Stability of Flavan-3-ols

CompoundpHStabilityObservationReference
Flavan-3-ols< 4.0HighMinimal degradation and browning[6][9]
Flavan-3-ols5.0 - 7.0ModerateIncreased auto-oxidative browning[6]
Flavan-3-ols> 7.4LowRapid degradation (almost complete within hours)[7][8]

Table 3: Impact of Solvent on Catechin Epimerization at 100°C

SolventEpimerization of EGCG to GCG after 2h (%)Reference
Water~25%[4]
50% (v/v) EthanolInhibited[4]

Experimental Protocols

Protocol 1: General Extraction of this compound with Minimized Degradation

  • Sample Preparation:

    • Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Enzyme Deactivation (Optional but Recommended):

    • Briefly immerse the powdered plant material in boiling 95% ethanol for 5-10 minutes to deactivate endogenous enzymes.

    • Filter and retain the plant material. The ethanolic solution can be combined with the final extract.

  • Extraction:

    • Suspend the plant material in a 70% (v/v) ethanol-water solution acidified with 0.1% (v/v) formic acid at a solid-to-liquid ratio of 1:10 (w/v).

    • Macerate the mixture with constant stirring at a controlled temperature of 40-50°C for 4-6 hours. Protect the extraction vessel from light.

    • Alternatively, use ultrasound-assisted extraction at a controlled temperature (e.g., < 50°C) for a shorter duration (e.g., 30-60 minutes).

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Storage:

    • Store the concentrated extract at -20°C in an amber vial under a nitrogen atmosphere.

Visualizations

experimental_workflow start Start: Dried Plant Material grinding Grinding start->grinding enzyme_deactivation Enzyme Deactivation (Optional: Boiling Ethanol) grinding->enzyme_deactivation extraction Extraction (e.g., 70% Acidified Ethanol, <50°C) enzyme_deactivation->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation, <40°C) filtration->concentration storage Storage (-20°C, Dark, Inert Atmosphere) concentration->storage end End: Stabilized Extract storage->end

Caption: Experimental workflow for the extraction of this compound.

degradation_pathway afzelechin Afzelechin (2R,3S configuration) epiafzelechin Epiafzelechin (2R,3R configuration) afzelechin->epiafzelechin Epimerization (Heat, Neutral/Alkaline pH) oxidized_products Oxidized Products (e.g., Quinones) afzelechin->oxidized_products Oxidation (Oxygen, High pH, Enzymes)

Caption: Degradation pathways of Afzelechin.

References

Technical Support Center: Enhancing the Bioavailability of Afzelechin 3-O-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Afzelechin 3-O-xyloside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a flavonoid glycoside, a natural polyphenolic compound found in some plants. Like many flavonoids, it is believed to possess various pharmacological activities. However, its therapeutic potential is often limited by low oral bioavailability. This is primarily due to poor aqueous solubility, low intestinal permeability, and susceptibility to metabolic degradation in the gastrointestinal tract and liver.

Q2: What are the common initial steps to assess the bioavailability of this compound?

A2: A typical workflow to assess the bioavailability of a compound like this compound involves a series of in vitro and in vivo experiments. The initial steps usually include determining its solubility in physiological buffers, assessing its permeability across a Caco-2 cell monolayer (an in vitro model of the human intestinal epithelium), and evaluating its metabolic stability in the presence of liver microsomes or intestinal flora.

Q3: What are the main strategies to enhance the bioavailability of this compound?

A3: Several promising strategies can be employed to improve the oral bioavailability of poorly soluble flavonoids like this compound. These can be broadly categorized as:

  • Pharmaceutical Formulations:

    • Nanotechnology-based delivery systems: This includes nanosuspensions, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), liposomes, and nanoemulsions. These formulations can increase the surface area for dissolution and improve absorption.[1][2]

    • Amorphous solid dispersions: By dispersing the compound in a polymer matrix, the crystalline structure is disrupted, leading to improved solubility and dissolution rates.

    • Inclusion complexes: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the compound.

  • Chemical Modification:

    • Prodrug synthesis: Modifying the structure of this compound to create a more soluble or permeable prodrug that is converted to the active form in the body.

  • Co-administration with Bioenhancers:

    • Permeability enhancers: Compounds like piperine (B192125) can inhibit efflux pumps (e.g., P-glycoprotein) in the intestine, thereby increasing the net absorption of the drug.

    • Metabolism inhibitors: Certain compounds can inhibit metabolic enzymes (e.g., cytochrome P450), reducing first-pass metabolism.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility of this compound

Symptoms:

  • Difficulty preparing stock solutions for in vitro assays.

  • Low dissolution rate in simulated gastric and intestinal fluids.

  • Inconsistent results in cell-based assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Crystalline nature of the compound Prepare an amorphous solid dispersion with a suitable polymer (e.g., PVP, HPMC).Increased solubility and faster dissolution rate.
Hydrophobic structure Formulate an inclusion complex with cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin).Enhanced aqueous solubility of the complex.
Low solubility in physiological pH Investigate the pH-solubility profile to identify the optimal pH for dissolution.Determine if pH modification of the formulation can improve solubility.
Inadequate solvent for stock solution This compound is soluble in organic solvents like DMSO, Pyridine, Methanol, and Ethanol.[3] Use a minimal amount of a suitable organic solvent to prepare a concentrated stock, then dilute in aqueous media.A clear stock solution that can be used for further experiments.
Issue 2: Low Permeability in Caco-2 Cell Assays

Symptoms:

  • Low apparent permeability coefficient (Papp) values in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

  • High efflux ratio (Papp B-A / Papp A-B > 2).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
High efflux by P-glycoprotein (P-gp) Co-incubate with a known P-gp inhibitor like verapamil (B1683045) or piperine.Increased Papp (A-B) and a reduced efflux ratio, indicating P-gp involvement.
Poor passive diffusion Formulate this compound into a nanoemulsion or a solid lipid nanoparticle (SLN) formulation.Enhanced transport across the Caco-2 monolayer due to the formulation's properties.
Metabolism by intestinal enzymes Analyze the apical and basolateral media for metabolites of this compound using LC-MS.Identification of metabolic instability as a contributing factor to low permeability.
Issue 3: High First-Pass Metabolism

Symptoms:

  • Low oral bioavailability in animal studies despite good solubility and permeability.

  • Rapid clearance of the compound in pharmacokinetic studies.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Extensive metabolism by gut microbiota Conduct in vitro incubation studies with fecal microbiota to identify metabolites.Understanding the metabolic pathway and the role of gut bacteria in the compound's degradation.
Rapid hepatic metabolism (Phase I & II) Co-administer with an inhibitor of cytochrome P450 enzymes (e.g., ketoconazole) or UGT enzymes (e.g., piperine).Increased plasma concentration (AUC) and half-life of this compound in vivo.
Structural susceptibility to metabolism Synthesize a prodrug of this compound by masking the metabolic hotspots (e.g., hydroxyl groups).Improved metabolic stability and enhanced oral bioavailability of the parent compound after in vivo conversion.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To prepare a nanoparticle formulation of this compound to improve its solubility and permeability.

Materials:

  • This compound

  • Glyceryl monostearate (GMS)

  • Poloxamer 188

  • Soy lecithin (B1663433)

  • Deionized water

  • High-shear homogenizer

  • Probe sonicator

Method:

  • Preparation of the lipid phase: Melt GMS at 70°C. Dissolve this compound and soy lecithin in the molten GMS.

  • Preparation of the aqueous phase: Dissolve Poloxamer 188 in deionized water and heat to 70°C.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization at 10,000 rpm for 15 minutes to form a coarse emulsion.

  • Sonication: Subject the coarse emulsion to probe sonication for 10 minutes to reduce the particle size and form a nanoemulsion.

  • Cooling and SLN formation: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To evaluate the intestinal permeability of this compound and the effect of a potential bioenhancer.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Hank's Balanced Salt Solution (HBSS)

  • This compound

  • Piperine (optional bioenhancer)

  • Lucifer yellow (paracellular marker)

  • LC-MS/MS for quantification

Method:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (TEER > 250 Ω·cm²).

  • Permeability Study (Apical to Basolateral):

    • Wash the monolayers with pre-warmed HBSS.

    • Add the test solution (this compound in HBSS, with or without piperine) to the apical (AP) chamber.

    • Add fresh HBSS to the basolateral (BL) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 min), collect samples from the BL chamber and replace with fresh HBSS.

  • Permeability Study (Basolateral to Apical):

    • Add the test solution to the BL chamber and fresh HBSS to the AP chamber.

    • Collect samples from the AP chamber at the same time points.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Visualizations

experimental_workflow cluster_problem_identification Problem Identification cluster_initial_assessment Initial Assessment cluster_enhancement_strategies Enhancement Strategies cluster_evaluation Evaluation A Low Bioavailability of this compound B Solubility Assessment A->B C Permeability Assay (Caco-2) A->C D Metabolic Stability Assay A->D E Nanoformulation (e.g., SLNs) B->E F Prodrug Synthesis B->F C->E G Co-administration with Bioenhancers (e.g., Piperine) C->G D->F H In Vitro Characterization E->H F->H G->H I In Vivo Pharmacokinetic Studies H->I J Optimized Formulation/Strategy I->J

Caption: Experimental workflow for enhancing the bioavailability of this compound.

signaling_pathway cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_portal_vein Portal Vein cluster_inhibitors Intervention Strategies A This compound (Formulation) B Absorption A->B Increased Solubility C Metabolism (e.g., by UGTs) B->C D Efflux (e.g., by P-gp) B->D E Systemic Circulation B->E Enhanced Permeation C->A Metabolites D->A Effluxed Drug Piperine Piperine Piperine->C Inhibits Piperine->D Inhibits Nano Nanoformulation Nano->B Enhances

References

Technical Support Center: Protocol Refinement for Consistent Results with Afzelechin 3-O-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving Afzelechin 3-O-xyloside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

A1: this compound is a flavonoid glycoside. It belongs to the flavan-3-ol (B1228485) subclass of flavonoids. While extensive research on this specific compound is limited, its aglycone, afzelechin, is known to be a plant metabolite and has shown activity as an alpha-glucosidase inhibitor.[1] The glycosidic linkage to a xylose sugar may influence its solubility, stability, and bioavailability compared to its aglycone.[2][3] Information from suppliers indicates it is soluble in solvents like DMSO, pyridine, methanol (B129727), and ethanol.[4][5]

Q2: I am seeing high variability between my experimental replicates. What are the common sources of inconsistency?

A2: Inconsistent results in natural product research can stem from several factors. These include the purity and stability of the compound, variations in experimental conditions, and the inherent complexities of biological assays.[6] For instance, issues such as incomplete solubilization of this compound, degradation of the compound in solution, or day-to-day variations in cell culture conditions can all contribute to a lack of reproducibility.[7] It is also crucial to ensure that all laboratory equipment, such as pipettes, are properly calibrated.

Q3: How can I ensure the quality and stability of my this compound sample?

A3: To ensure the quality of your sample, it is recommended to obtain it from a reputable supplier that provides a certificate of analysis with purity data. For stability, it is best to prepare fresh solutions for each experiment. If stock solutions are necessary, they should be stored in small aliquots at -20°C or lower to minimize freeze-thaw cycles.[5] Light sensitivity can also be a concern for flavonoids, so protecting solutions from light is a good practice. A preliminary stability study of this compound in your experimental buffer or media can also be beneficial.

Q4: Are there known signaling pathways affected by this compound or similar flavonoids?

A4: While specific signaling pathways for this compound are not well-documented, flavonoids, in general, are known to modulate several key cellular signaling pathways. These include the NF-κB, PI3K/Akt, and MAPK/ERK pathways, which are involved in inflammation, cell survival, and proliferation.[6][8][9][10][11][12][13][14][15][[“]][[“]][18][19] It is plausible that this compound may also interact with these pathways.

Troubleshooting Guides

Issues with Compound Solubility and Stability
Problem Possible Cause Suggested Solution
Precipitate forms in media or buffer. Poor aqueous solubility of this compound. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.- Increase the final concentration of the co-solvent (e.g., DMSO), ensuring it is not toxic to the cells. - Prepare a more concentrated stock solution to minimize the volume added to the aqueous medium. - Test alternative biocompatible solvents.
Loss of activity over time in prepared solutions. Degradation of the compound due to factors like pH, temperature, or light exposure.- Prepare fresh solutions immediately before each experiment. - Store stock solutions in small, single-use aliquots at -80°C. - Protect solutions from light by using amber vials or wrapping tubes in foil. - Assess the stability of the compound in your specific experimental buffer by measuring its concentration or activity at different time points.
Inconsistent results in bioassays. Incomplete solubilization leading to variable concentrations in the assay wells.- Vortex stock solutions thoroughly before making dilutions. - After diluting in aqueous media, ensure the solution is homogenous before adding to the assay plate. - Visually inspect for any signs of precipitation before and during the experiment.
Challenges in Cell-Based Assays (e.g., Cytotoxicity/Proliferation Assays)
Problem Possible Cause Suggested Solution
High background in colorimetric assays (e.g., MTT). The compound may be interfering with the assay reagents. Phenol (B47542) red in the culture medium can also contribute to background.[20]- Run a control with the compound in cell-free media to check for direct reduction of the assay reagent. - If interference is observed, consider using a different viability assay (e.g., CellTiter-Glo). - Use phenol red-free medium for the assay.[20]
Biphasic dose-response (low concentration stimulates, high concentration inhibits). This is a known phenomenon for some flavonoids and may be related to their antioxidant/pro-oxidant properties at different concentrations.[21]- Widen the concentration range tested to fully characterize the dose-response curve. - Investigate markers of oxidative stress at different concentrations of the compound.
Results are not reproducible between experiments. Variations in cell seeding density, passage number, or incubation times.- Standardize the cell seeding protocol and ensure a homogenous cell suspension. - Use cells within a consistent and low passage number range. - Precisely control incubation times for both compound treatment and assay development.
Difficulties in Analytical Characterization (e.g., HPLC)
Problem Possible Cause Suggested Solution
Poor peak shape (tailing or fronting). Interaction of the compound with active sites on the column, or column overload.[22]- For peak tailing, add a small amount of a competing base (e.g., triethylamine) to the mobile phase or use a column with a highly inert stationary phase.[22] - For fronting peaks, reduce the sample concentration.
Shifting retention times. Changes in mobile phase composition, column temperature, or flow rate.[23]- Ensure the mobile phase is well-mixed and degassed.[23] - Use a column oven for stable temperature control.[23] - Regularly check the pump flow rate.
Ghost peaks appearing in the chromatogram. Contaminants in the mobile phase, sample, or from previous injections.[22]- Use high-purity solvents and freshly prepared mobile phase. - Run a blank gradient to identify the source of contamination. - Implement a column wash step at the end of each run.[22]

Quantitative Data Summary

Due to the limited availability of published data specifically for this compound, the following table includes data for the parent compound, afzelechin, and other related flavonoids to provide a comparative reference. Researchers should determine the specific values for this compound empirically.

Compound Assay Cell Line/Target IC50 / EC50 (µM)
QuercetinCytotoxicityMelanoma CellsLow micromolar range[[“]]
MyricetinCytotoxicityLung Cancer CellsLow micromolar range[[“]]
KaempferolCytotoxicityDU-145 Prostate CancerLess effective than quercetin[8]
GalanginCytotoxicityDU-145 Prostate CancerModerately effective[8]

Note: The cytotoxic effects of flavonoids can be highly cell-type specific.[[“]]

Experimental Protocols

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol is a general starting point and should be optimized for this compound.

Objective: To determine the free radical scavenging activity of this compound.

Methodology:

  • Reagent Preparation:

    • DPPH Stock Solution (0.5 mM): Dissolve 10 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 50 mL of methanol. This solution should be freshly prepared and stored in the dark.[24]

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., methanol or DMSO).

    • Serial Dilutions: Create a series of dilutions of the test compound from the stock solution.

    • Positive Control: Use a standard antioxidant like ascorbic acid or Trolox, prepared in the same manner as the test compound.[24]

  • Assay Procedure:

    • In a 96-well plate, add your test compound dilutions, positive control, and a solvent blank.

    • Add the DPPH working solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.[24]

    • The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentrations.[24]

MTT Cell Viability Assay (Cytotoxicity)

This is a general protocol and should be optimized for the specific cell line and experimental conditions.

Objective: To assess the effect of this compound on cell viability.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[25]

    • Incubate the plate for 4 hours in a humidified atmosphere.[25]

    • Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[25]

    • Allow the plate to stand overnight in the incubator.[25]

  • Data Acquisition:

    • Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[25]

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

Signaling Pathway Diagrams

The following diagrams illustrate common signaling pathways that are often modulated by flavonoids and may be relevant to the mechanism of action of this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Stimuli (e.g., Cytokines, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->IkB Ubiquitination & Degradation NFkB_IkB->NFkB Release Gene Target Gene Expression (Inflammation, etc.) Nucleus->Gene Activates Flavonoid Flavonoids (Potential Inhibition) Flavonoid->IKK Flavonoid->NFkB PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Downstream Downstream Effects (Cell Survival, Proliferation) mTOR->Downstream Flavonoid Flavonoids (Potential Inhibition) Flavonoid->PI3K Flavonoid->Akt MAPK_ERK_Pathway cluster_cytoplasm Cytoplasm Signal Extracellular Signal (e.g., Mitogens) Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocation Transcription Transcription Factors (e.g., AP-1) Nucleus->Transcription Activates Flavonoid Flavonoids (Potential Inhibition) Flavonoid->Raf Flavonoid->MEK

References

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Afzelechin 3-O-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Afzelechin 3-O-xyloside. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimentation, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: The "matrix" encompasses all components within a sample other than the analyte of interest, this compound.[1] These components can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[2][3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[2][4] For flavonoid glycosides like this compound, matrix effects are a significant concern, especially in complex sample types such as plant extracts or biological fluids.[5]

Q2: I am observing low signal intensity for this compound. Could this be due to matrix effects?

A2: Yes, low signal intensity is a common symptom of ion suppression, a type of matrix effect.[1][6] To confirm if matrix effects are the cause, you can perform a post-extraction spike experiment. This involves comparing the signal response of a known concentration of this compound standard in a clean solvent to the response of the same standard spiked into a prepared sample extract.[1] A significantly lower signal in the sample extract indicates ion suppression.[1]

Q3: What are the most effective strategies to minimize matrix effects in my analysis?

A3: A multi-faceted approach is often the most effective. Key strategies include:

  • Optimizing Sample Preparation: This is considered the most effective way to reduce matrix effects.[1][7] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) can remove a significant portion of interfering matrix components.[1][7] For complex matrices, SPE is often superior as it can selectively extract the analyte while leaving interferences behind.[8]

  • Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components is crucial.[1][5] This can be achieved by optimizing the mobile phase composition, gradient profile, and flow rate.[1]

  • Use of Internal Standards: Stable isotope-labeled internal standards (SIL-IS) are highly recommended.[1] These compounds co-elute with the analyte and experience similar matrix effects, allowing for reliable quantification based on the analyte-to-internal standard ratio.[1]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples can help to compensate for matrix-induced changes in ionization efficiency.[1]

Q4: Are there specific sample preparation techniques recommended for flavonoid glycosides like this compound?

A4: Yes, for plant materials, a common extraction method involves using a solvent like 80% methanol (B129727) or ethanol.[5] Following extraction, a cleanup step using Solid-Phase Extraction (SPE) with a C18 cartridge is highly recommended to remove interfering compounds.[5]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to matrix effects during the LC-MS analysis of this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Low Signal Intensity / High Signal Variability Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.[1][5]1. Confirm Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram.[5] 2. Improve Sample Cleanup: Implement or optimize a sample preparation method such as SPE or LLE to remove interferences.[1][7][8] 3. Enhance Chromatographic Separation: Modify the LC gradient to better separate the analyte from the interfering region.[1] 4. Use an Internal Standard: A stable isotope-labeled internal standard can compensate for signal suppression.[1][6] 5. Dilute the Sample: Diluting the sample can reduce the concentration of interfering components.[6]
Poor Peak Shape and Resolution Matrix Overload: High concentrations of matrix components can affect the column performance.[9] Inappropriate Mobile Phase: The pH or solvent composition may not be optimal for this compound.[5]1. Improve Sample Cleanup: Reduce the amount of matrix injected onto the column using techniques like SPE.[8] 2. Adjust Mobile Phase pH: For acidic flavonoids, a lower pH mobile phase (e.g., with 0.1% formic acid) can improve peak shape.[5][6] 3. Check Injection Solvent: Ensure the injection solvent is compatible with the initial mobile phase to avoid peak distortion.[5]
Inaccurate or Irreproducible Quantitative Results Uncompensated Matrix Effects: Ion suppression or enhancement is affecting the analyte response inconsistently. Lack of Appropriate Internal Standard: No internal standard or an unsuitable one is being used.1. Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract.[1] 2. Utilize a Stable Isotope-Labeled Internal Standard: This is the most reliable way to correct for matrix effects.[1] If unavailable, a structurally similar analog can be used, but with caution. 3. Validate the Method Thoroughly: Perform validation experiments to assess linearity, accuracy, precision, and recovery in the presence of the matrix.[10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of Plant Extracts

This protocol is designed to remove polar and non-polar interferences from plant extracts prior to LC-MS analysis of this compound.

Materials:

  • C18 SPE cartridge

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Filtered plant extract

  • SPE manifold

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol through it, followed by 5 mL of water. Do not allow the cartridge to go dry.

  • Loading: Load the filtered plant extract onto the conditioned cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with 5 mL of water or a low percentage of an organic solvent (e.g., 5% methanol in water) to remove polar impurities.[5]

  • Elution: Elute the this compound and other flavonoids with 5 mL of methanol or acetonitrile (B52724) into a clean collection tube.[5]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.[5]

Protocol 2: Liquid-Liquid Extraction (LLE) for Sample Cleanup

LLE can be an effective method for removing certain types of interferences. The choice of solvent is critical and depends on the nature of the matrix and the analyte.

Materials:

  • Sample extract

  • Immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • pH adjustment reagents (if necessary)

  • Centrifuge tubes

Procedure:

  • pH Adjustment (if necessary): Adjust the pH of the aqueous sample to ensure this compound is in a neutral form, which will favor its partitioning into the organic solvent.

  • Extraction: Add an equal volume of the immiscible organic solvent to the sample in a centrifuge tube.

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the tube to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully collect the organic layer containing the analyte.

  • Drying and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
Sample Preparation TechniqueAverage Matrix Effect (%)*Analyte Recovery (%)RSD (%) of Recovery
Protein Precipitation (Methanol)70 (Suppression)95< 15
Liquid-Liquid Extraction20 (Suppression)85< 10
Solid-Phase Extraction< 592< 5

*Matrix Effect (%) = (1 - [Peak Area in Matrix] / [Peak Area in Solvent]) x 100. A positive value indicates suppression, while a negative value indicates enhancement.

Note: The data presented in this table is illustrative and based on general findings in the literature.[8] Actual results may vary depending on the specific matrix and experimental conditions.

Visualizations

experimental_workflow sample Sample Collection (e.g., Plant Material, Biological Fluid) extraction Initial Extraction (e.g., 80% Methanol) sample->extraction cleanup Sample Cleanup (Mitigation of Matrix Effects) extraction->cleanup spe Solid-Phase Extraction (SPE) cleanup->spe Recommended for complex matrices lle Liquid-Liquid Extraction (LLE) cleanup->lle ppt Protein Precipitation (PPT) cleanup->ppt Simpler, but may have residual matrix effects analysis LC-MS/MS Analysis spe->analysis lle->analysis ppt->analysis data Data Processing & Review (Quantification with Internal Standard) analysis->data

Caption: Workflow for LC-MS analysis with a focus on sample cleanup to address matrix effects.

troubleshooting_logic start Inaccurate/Irreproducible Results or Low Signal check_ms Check MS Parameters (Source conditions, gas flows) start->check_ms matrix_effect Suspect Matrix Effects? check_ms->matrix_effect post_spike Perform Post-Extraction Spike Experiment matrix_effect->post_spike Yes no_matrix No Significant Matrix Effect matrix_effect->no_matrix No suppression_observed Significant Signal Suppression Observed? post_spike->suppression_observed improve_cleanup Improve Sample Cleanup (SPE, LLE) suppression_observed->improve_cleanup Yes suppression_observed->no_matrix No optimize_lc Optimize LC Separation improve_cleanup->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_is revalidate Re-validate Method use_is->revalidate end Reliable Results revalidate->end no_matrix->start Re-evaluate other experimental parameters

Caption: A logical workflow for troubleshooting matrix effects in LC-MS analysis.

References

Validation & Comparative

Validating the Mechanism of Action of Afzelechin 3-O-xyloside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Afzelechin 3-O-xyloside, focusing on its potential mechanisms of action in the context of anti-inflammatory and anti-diabetic applications. Due to the limited availability of direct experimental data for this compound in the current body of scientific literature, this guide leverages data from its aglycone, (+)-Afzelechin, to infer its probable biological activities and mechanisms. This comparison is made against established alternatives, providing a valuable resource for researchers interested in the therapeutic potential of this natural compound.

Executive Summary

This compound is a flavonoid glycoside with potential therapeutic applications. While direct studies on this specific compound are sparse, research on its core structure, (+)-Afzelechin, reveals significant biological activity. This guide explores two primary mechanisms of action: the inhibition of α-glucosidase, relevant for type 2 diabetes management, and the modulation of key inflammatory signaling pathways. By comparing the available data for (+)-Afzelechin with the well-established α-glucosidase inhibitor, acarbose (B1664774), and outlining its anti-inflammatory effects, this document serves as a foundational resource for further investigation into this compound.

Anti-Diabetic Mechanism of Action: α-Glucosidase Inhibition

One of the key mechanisms by which flavonoids and their glycosides exert anti-diabetic effects is through the inhibition of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. By inhibiting this enzyme, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia.

The aglycone, (+)-Afzelechin, has been identified as an inhibitor of α-glucosidase activity.[1][2] The addition of a xyloside sugar moiety may influence this inhibitory activity, a common observation in structure-activity relationship studies of flavonoids.[3][4][5]

Comparative Performance Data

The following table summarizes the α-glucosidase inhibitory activity of (+)-Afzelechin in comparison to the commercially available drug, acarbose. It is important to note that the inhibitory concentration for this compound is not currently available in published literature.

CompoundTarget EnzymeIC50 / ID50Reference CompoundIC50 of Reference
(+)-Afzelechinα-Glucosidase0.13 mM (ID50)[1][6]Acarbose~0.75 mM (IC50)

IC50 (Median Inhibitory Concentration) and ID50 (50% Inhibition Dose) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Anti-Inflammatory Mechanism of Action: Modulation of NF-κB and STAT1 Signaling

Chronic inflammation is a key pathological feature of many diseases. Research on (+)-Afzelechin has elucidated a potent anti-inflammatory mechanism involving the inhibition of two critical signaling pathways: Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1).[7][8]

Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the NF-κB and STAT1 pathways are activated, leading to the transcription of genes encoding inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. (+)-Afzelechin has been shown to suppress the activation of both NF-κB and the phosphorylation of STAT1, thereby downregulating the expression of these pro-inflammatory molecules.[7][8]

Signaling Pathway Diagram

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates JAK JAK TLR4->JAK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IKK->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates to STAT1 STAT1 JAK->STAT1 phosphorylates p-STAT1 p-STAT1 STAT1->p-STAT1 p-STAT1_nuc p-STAT1 p-STAT1->p-STAT1_nuc translocates to Afzelechin Afzelechin 3-O-xyloside Afzelechin->IKK inhibits Afzelechin->JAK inhibits Inflammatory_Genes Inflammatory Gene Transcription (iNOS, COX-2, Cytokines) NF-κB_nuc->Inflammatory_Genes induces p-STAT1_nuc->Inflammatory_Genes induces

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols can be adapted for the evaluation of this compound.

α-Glucosidase Inhibition Assay

This assay is used to determine the in vitro inhibitory activity of a compound against the α-glucosidase enzyme.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate (B84403) buffer (pH 6.8)

  • Test compound (this compound)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compound and acarbose at various concentrations in phosphate buffer.

  • In a 96-well plate, add 50 µL of the test compound or acarbose solution to each well.

  • Add 50 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution (5 mM in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

NF-κB Luciferase Reporter Assay

This cell-based assay is used to quantify the activation of the NF-κB signaling pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Cell culture medium and reagents

  • Transfection reagent

  • Lipopolysaccharide (LPS)

  • Test compound (this compound)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 96-well plate.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • After 24 hours, pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 6 hours to induce NF-κB activation.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • The inhibitory effect of the compound on NF-κB activation is determined by the reduction in normalized luciferase activity.

Western Blot for STAT1 Phosphorylation

This technique is used to detect the phosphorylation status of STAT1, a key indicator of its activation.

Materials:

  • RAW 264.7 macrophages (or other suitable cell line)

  • Cell culture medium and reagents

  • Lipopolysaccharide (LPS)

  • Test compound (this compound)

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-STAT1 (Tyr701) and anti-total-STAT1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture RAW 264.7 cells and pre-treat with the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for the appropriate time (e.g., 30 minutes).

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against phospho-STAT1 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total STAT1 to confirm equal loading.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays alpha_glucosidase α-Glucosidase Inhibition Assay IC50_determination Determine IC50 Value alpha_glucosidase->IC50_determination Data Analysis cell_culture Cell Culture (e.g., HEK293T, RAW 264.7) nf_kb_assay NF-κB Luciferase Reporter Assay cell_culture->nf_kb_assay Transfection & Treatment western_blot Western Blot for p-STAT1 cell_culture->western_blot Treatment & Lysis luciferase_measurement Quantify NF-κB Inhibition nf_kb_assay->luciferase_measurement Measure Luminescence protein_detection Assess STAT1 Phosphorylation western_blot->protein_detection Detect p-STAT1

Caption: Workflow for validating the mechanism of action.

References

A Comparative Guide to the Antioxidant Activity of Afzelechin 3-O-xyloside and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant properties of two flavonoid compounds: Afzelechin 3-O-xyloside and quercetin (B1663063). While extensive research has established quercetin as a potent antioxidant, data on this compound is limited. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key antioxidant signaling pathways to offer a comprehensive resource for researchers.

Executive Summary

Data Presentation: Quantitative Antioxidant Activity

The following table summarizes the quantitative antioxidant activity of quercetin from various in vitro assays. A corresponding entry for this compound is not included due to the absence of specific data in the reviewed literature. Data for afzelechin and its rhamnoside derivative are included for inferential purposes.

CompoundAssayIC50 ValueReference
Quercetin DPPH4.60 ± 0.3 µM[BenchChem]
ABTS48.0 ± 4.4 µM[BenchChem]
DPPH19.17 µg/ml[BenchChem]
H2O2 Scavenging36.22 µg/ml[BenchChem]
Afzelechin -Data not available-
Afzelin (Kaempferol-3-O-rhamnoside) DPPH14.6 µg/ml[1]

IC50 (Inhibitory Concentration 50) is the concentration of a substance required to inhibit a biological or biochemical process by 50%. A lower IC50 value indicates higher antioxidant activity.

Experimental Protocols

The following are detailed methodologies for common in vitro antioxidant activity assays that have been used to evaluate quercetin and could be applied to this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Prepare a stock solution of the test compound (e.g., quercetin) in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent to a final absorbance of approximately 1.0 at 517 nm.

  • In a 96-well plate, add various concentrations of the test compound to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • The ABTS•+ solution is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound.

  • Add the test compound solutions to the ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.

  • A control containing the solvent and ABTS•+ solution is included.

  • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is calculated from the concentration-response curve.

Mandatory Visualization: Signaling Pathways and Workflows

Quercetin's Antioxidant Signaling Pathways

Quercetin exerts its antioxidant effects through the modulation of several key signaling pathways. Environmental and endogenous factors can lead to an increase in reactive oxygen species (ROS), which can damage cellular components. Quercetin helps to mitigate this damage by activating protective pathways.[2][3]

Quercetin_Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 activates NFkB NF-κB ROS->NFkB activates Quercetin Quercetin Quercetin->Nrf2 activates Quercetin->NFkB inhibits MAPK MAPK Pathway Quercetin->MAPK modulates AMPK AMPK Pathway Quercetin->AMPK activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->AntioxidantEnzymes upregulates AntioxidantEnzymes->ROS neutralizes Inflammation Inflammation NFkB->Inflammation promotes

Caption: Quercetin's modulation of key antioxidant signaling pathways.

General Workflow for In Vitro Antioxidant Activity Screening

The following diagram illustrates a typical workflow for assessing the antioxidant activity of a compound in vitro.

Antioxidant_Assay_Workflow Compound Test Compound (this compound or Quercetin) StockSolution Prepare Stock Solution Compound->StockSolution SerialDilutions Prepare Serial Dilutions StockSolution->SerialDilutions Assay Perform Antioxidant Assay (e.g., DPPH, ABTS) SerialDilutions->Assay Incubation Incubation Assay->Incubation Measurement Measure Absorbance Incubation->Measurement Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation Results Results Interpretation and Comparison Calculation->Results

Caption: A generalized workflow for in vitro antioxidant assays.

Discussion and Conclusion

The current body of scientific literature robustly supports the significant antioxidant activity of quercetin. It acts through direct radical scavenging and by modulating critical cellular pathways that enhance the endogenous antioxidant defense systems.[2][3] Its well-characterized mechanisms and quantifiable efficacy in various assays make it a benchmark compound for antioxidant research.

The antioxidant potential of this compound remains largely unexplored. While its aglycone, afzelechin, is known to possess antioxidant properties, the influence of the xyloside moiety on this activity has not been determined.[4] Glycosylation can have varied effects on the antioxidant capacity of flavonoids, in some cases decreasing it by masking free hydroxyl groups, and in other instances, altering solubility and bioavailability.

Future Directions:

To provide a definitive comparison, further research is imperative. The following experimental steps are recommended:

  • Direct Comparative Studies: Conduct side-by-side in vitro antioxidant assays (DPPH, ABTS, FRAP, ORAC) on this compound and quercetin to determine their relative IC50 values.

  • Cellular Antioxidant Activity (CAA) Assays: Employ cell-based assays to evaluate the antioxidant activity of this compound in a more biologically relevant context.

  • Mechanistic Studies: Investigate the effect of this compound on key antioxidant signaling pathways (e.g., Nrf2, NF-κB) in relevant cell models.

References

Synergistic Interactions of Afzelechin 3-O-xyloside with Other Flavonoids: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afzelechin 3-O-xyloside, a member of the flavonoid family, has garnered interest for its potential health benefits. While research has explored its individual biological activities, data on its synergistic effects when combined with other flavonoids remains limited. This guide provides an overview of the known properties of a closely related compound, (+)-afzelechin, and discusses the general principles of flavonoid synergy. Due to a lack of specific studies on this compound combinations, this document serves as a foundational resource to encourage further investigation into this promising area.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their antioxidant, anti-inflammatory, and other health-promoting properties. The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a key area of interest in flavonoid research. Such interactions can lead to enhanced therapeutic efficacy and potentially lower required doses, reducing the risk of adverse effects. This guide focuses on the potential synergistic effects of this compound with other common flavonoids. However, a comprehensive search of the scientific literature reveals a significant gap in research specifically addressing these interactions.

Biological Activities of Afzelechin

While direct studies on this compound are scarce, research on the aglycone form, (+)-afzelechin, provides insight into its potential biological activities. Studies have shown that (+)-afzelechin possesses notable anti-inflammatory properties. For instance, it has been observed to regulate inducible nitric oxide synthase (iNOS) through the inhibition of NF-κB expression and p-STAT-1.[1] In animal models, (+)-afzelechin significantly reduced the expression of iNOS in lung tissue and decreased TNF-α levels in bronchoalveolar lavage fluid, highlighting its potential as a therapeutic agent for inflammatory conditions.[1]

Principles of Flavonoid Synergy

The synergistic interactions between different flavonoids can manifest through various mechanisms, including:

  • Enhanced Antioxidant Activity: Combinations of flavonoids can lead to a more potent scavenging of free radicals than individual compounds. This can be due to the regeneration of one flavonoid by another or the targeting of different types of reactive oxygen species.

  • Modulation of Signaling Pathways: Flavonoids can act on multiple cellular signaling pathways. In combination, they may exhibit synergistic effects by targeting different components of the same pathway or by influencing separate but interconnected pathways involved in inflammation or other disease processes.

  • Increased Bioavailability: One flavonoid may enhance the absorption, distribution, metabolism, or excretion (ADME) profile of another, leading to higher concentrations and prolonged activity at the target site.

Future Directions

The lack of specific data on the synergistic effects of this compound presents a clear opportunity for future research. Investigating the combined antioxidant and anti-inflammatory activities of this compound with other prevalent flavonoids such as quercetin, kaempferol, luteolin, and hesperetin (B1673127) could unveil novel and potent combinations for therapeutic development.

Experimental Workflow for Investigating Synergy:

The following diagram outlines a general experimental workflow that could be employed to investigate the synergistic effects of this compound with other flavonoids.

Synergy_Workflow cluster_invitro In Vitro Studies cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies (Animal Models) A Compound Selection (this compound + Other Flavonoids) B Individual Compound Activity Assays (e.g., DPPH, ABTS, NO inhibition) A->B C Combination Activity Assays (Fixed-ratio or Checkerboard) A->C D Calculation of Combination Index (CI) (Synergy, Additivity, Antagonism) B->D C->D E Cell Culture (e.g., Macrophages, Endothelial cells) D->E Proceed with synergistic combinations F Treatment with Individual and Combined Flavonoids E->F G Analysis of Inflammatory Markers (e.g., NO, TNF-α, IL-6) F->G H Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK) F->H I Animal Model of Disease (e.g., LPS-induced inflammation) H->I Validate in vivo J Treatment with Synergistic Combination I->J K Evaluation of Therapeutic Efficacy (e.g., Histopathology, Biomarker analysis) J->K L Pharmacokinetic Studies J->L

Caption: A generalized workflow for the investigation of synergistic effects of flavonoids.

Conclusion

While the individual bioactivities of afzelechin derivatives show promise, the exploration of their synergistic potential with other flavonoids remains an untapped area of research. The methodologies and principles outlined in this guide are intended to provide a framework for scientists and drug development professionals to initiate and advance the study of this compound in combination therapies. Further research in this domain is critical to unlocking the full therapeutic potential of flavonoid combinations.

References

A Comparative Analysis of Afzelechin 3-O-xyloside and its Aglycone, Afzelechin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in direct comparative studies between Afzelechin 3-O-xyloside and its aglycone, Afzelechin. While research has illuminated some of the biological activities of Afzelechin, particularly its anti-inflammatory properties, specific experimental data for this compound is notably scarce. This guide, therefore, provides a detailed overview of the known activities of Afzelechin and discusses the general principles of how glycosylation, such as the addition of a xyloside group, may influence flavonoid bioactivity.

Introduction to Afzelechin and its Glycoside

Comparative Biological Activity: A Theoretical Perspective

In the absence of direct experimental comparisons, we can turn to general trends observed in flavonoid pharmacology regarding the influence of glycosylation on bioactivity.

Generally, the addition of a sugar moiety to a flavonoid aglycone can have varied effects on its biological activity. A comprehensive review on dietary flavonoids suggests that O-glycosylation often reduces the bioactivity of these compounds in vitro, including antioxidant and anti-inflammatory activities.[5][6][7] However, this is not a universal rule, and the effect of glycosylation can be complex and dependent on the specific flavonoid, the type and position of the sugar, and the biological system being studied.[5][6][7]

In some instances, glycosylation can enhance certain biological benefits, such as antiviral or antiallergic activities.[5][6][7] Furthermore, in vivo studies have sometimes shown that flavonoid glycosides can have similar or even higher activity than their aglycones, potentially due to altered bioavailability and pharmacokinetics.[5][6] For example, glycosylation can improve the stability of flavonoids during digestion.[8][9]

Therefore, it is plausible that Afzelechin, as the aglycone, may exhibit stronger in vitro antioxidant and anti-inflammatory activity compared to this compound. However, the xyloside form might possess altered solubility, stability, and pharmacokinetic properties that could influence its in vivo efficacy. Without direct experimental evidence, this remains a hypothesis.

Known Biological Activity of Afzelechin

Research has primarily focused on the anti-inflammatory and antioxidant properties of Afzelechin.

Anti-inflammatory Activity

Studies have demonstrated that (+)-Afzelechin possesses significant anti-inflammatory properties.[2][3] It has been shown to mitigate inflammatory responses induced by lipopolysaccharide (LPS) in both in vitro and in vivo models.[2][3]

Table 1: Summary of Anti-inflammatory Effects of (+)-Afzelechin

Experimental ModelKey FindingsReference
LPS-activated Human Umbilical Vein Endothelial Cells (HUVECs)Reduced levels of cyclooxygenase (COX)-2 and inducible nitric oxide synthase (iNOS).[2][2]
Inhibited the interaction between luciferase and nuclear factor (NF)-κB.[3][3]
Decreased STAT-1 phosphorylation.[3][3]
Facilitated the nuclear translocation of Nrf2.[2][3][2][3]
LPS-injected miceSignificantly reduced the expression of iNOS in lung tissue.[2][3][2][3]
Decreased the level of tumor necrosis factor (TNF)-α in bronchoalveolar lavage fluid.[2][3][2][3]
Particulate Matter (PM2.5)-induced pulmonary injury in miceMitigated lung damage and reduced hyperpermeability.[10][10]
Lowered plasma levels of inflammatory cytokines.[10][10]
Diminished the expression of Toll-like receptor 4 (TLR4) and MyD88.[10][10]

Experimental Protocols

Assessment of Anti-inflammatory Activity of (+)-Afzelechin in LPS-activated HUVECs

Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media. For experiments, cells are stimulated with lipopolysaccharide (LPS) (1 μg/mL) for 6 hours. Subsequently, the cells are treated with various concentrations of (+)-Afzelechin (e.g., 2-20 μM) for another 6 hours.[2]

Western Blot Analysis: To determine the protein levels of iNOS, COX-2, and Nrf2, cell lysates are prepared from the treated HUVECs. Proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with specific primary antibodies against the target proteins, followed by incubation with a secondary antibody. The protein bands are visualized using a chemiluminescence detection system.[2]

Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Measurement: The levels of NO and PGE2 in the cell culture supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.[2]

Luciferase Reporter Assay for NF-κB Activity: HUVECs are transfected with a luciferase reporter construct containing NF-κB binding sites. After treatment with LPS and (+)-Afzelechin, cell lysates are collected, and luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of NF-κB activity.[3]

Nrf2 Nuclear Translocation: Cytosolic and nuclear fractions are extracted from treated HUVECs. The levels of Nrf2 in each fraction are determined by Western blot analysis to assess its translocation to the nucleus.[2]

Signaling Pathways

The anti-inflammatory effects of Afzelechin are mediated through the modulation of specific signaling pathways.

Afzelechin_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB STAT1 STAT-1 MyD88->STAT1 Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β) NFkB->Inflammatory_Cytokines iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 STAT1->iNOS_COX2 Afzelechin Afzelechin Afzelechin->NFkB Inhibits Afzelechin->STAT1 Inhibits Phosphorylation Nrf2 Nrf2 Afzelechin->Nrf2 Promotes Nuclear Translocation ARE ARE Nrf2->ARE HO1 HO-1 (Antioxidant Genes) ARE->HO1

Caption: Signaling pathway of Afzelechin's anti-inflammatory action.

Experimental_Workflow cluster_in_vitro In Vitro Experiments (HUVECs) cluster_assays Assays cluster_in_vivo In Vivo Experiments (Mice) cluster_analysis Analysis HUVEC_culture HUVEC Culture LPS_stimulation LPS Stimulation (1 µg/mL, 6h) HUVEC_culture->LPS_stimulation Afzelechin_treatment Afzelechin Treatment (2-20 µM, 6h) LPS_stimulation->Afzelechin_treatment Western_blot Western Blot (iNOS, COX-2, Nrf2) Afzelechin_treatment->Western_blot ELISA ELISA (NO, PGE2) Afzelechin_treatment->ELISA Luciferase_assay Luciferase Assay (NF-κB activity) Afzelechin_treatment->Luciferase_assay Mouse_model LPS-induced Lung Injury (15 mg/kg, i.p.) AZC_administration Afzelechin Administration (0.04-0.4 mg/kg, i.v.) Mouse_model->AZC_administration BALF_analysis BALF Analysis (TNF-α) AZC_administration->BALF_analysis Lung_tissue_analysis Lung Tissue Analysis (iNOS expression) AZC_administration->Lung_tissue_analysis

Caption: Experimental workflow for assessing Afzelechin's anti-inflammatory activity.

Conclusion

While a direct, evidence-based comparison of the biological activities of this compound and Afzelechin is not possible due to a lack of available data for the glycoside, the existing research on Afzelechin highlights its potential as a potent anti-inflammatory agent. The general principles of flavonoid pharmacology suggest that the aglycone, Afzelechin, may exhibit stronger in vitro activity, while the xyloside could have different in vivo properties. Further research is imperative to isolate and characterize the bioactivities of this compound to fully understand the structure-activity relationship and the therapeutic potential of this natural compound.

References

In Vivo Anti-Inflammatory Effects of Afzelechin 3-O-xyloside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo anti-inflammatory effects of (+)-Afzelechin, a compound structurally related to Afzelechin 3-O-xyloside, against other well-established anti-inflammatory agents. Due to the limited availability of data on this compound in standardized acute inflammation models, this guide leverages data from studies on (+)-Afzelechin in lipopolysaccharide (LPS) and particulate matter-induced lung injury models. For a comprehensive comparison, the performance of standard non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Diclofenac, and the flavonoid Luteolin are presented using the widely accepted carrageenan-induced paw edema model.

Comparative Efficacy of Anti-Inflammatory Agents

The following tables summarize the in vivo anti-inflammatory effects of (+)-Afzelechin and other comparative compounds. It is important to note that the experimental models and endpoints differ, providing a qualitative rather than a direct quantitative comparison.

Table 1: In Vivo Anti-Inflammatory Effects of (+)-Afzelechin

CompoundAnimal ModelDoses AdministeredKey FindingsReference(s)
(+)-Afzelechin (AZC)LPS-induced lung injury in mice0.04 - 0.4 mg/kg (intravenous)Significantly reduced the expression of iNOS in lung tissue and TNF-α levels in bronchoalveolar lavage fluid.[1][2][1][2]
(+)-Afzelechin (AZC)Particulate matter (PM2.5)-induced pulmonary injury in mice2 mg/kg (intravenous)Mitigated lung damage, reduced lung wet-to-dry weight ratio, and decreased levels of inflammatory cytokines (NO, TNF-α, IL-1β) in bronchoalveolar lavage fluid.[3][3]

Table 2: Comparative Efficacy of Anti-Inflammatory Agents in the Carrageenan-Induced Paw Edema Model

CompoundAnimal ModelDoses Administered (Oral/Intraperitoneal)Inhibition of Edema (%)Reference(s)
IndomethacinRat10 mg/kg~50-60%[1]
DiclofenacRat5 - 20 mg/kg~56-72%[2]
LuteolinMouse10 - 50 mg/kgEfficiently suppressed paw edema[4]

Experimental Protocols

A detailed methodology for the widely used carrageenan-induced paw edema model is provided below. This model is a standard for evaluating acute anti-inflammatory activity.

Carrageenan-Induced Paw Edema in Rodents

Objective: To assess the in vivo acute anti-inflammatory activity of a test compound.

Animals: Male Wistar rats (150-200 g) or Swiss albino mice (20-25 g) are commonly used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment with free access to food and water.

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., (+)-Afzelechin)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Grouping: Animals are randomly divided into groups (n=6 per group):

    • Group 1: Vehicle control (receives only the vehicle).

    • Group 2: Positive control (receives the reference drug, e.g., Indomethacin).

    • Group 3 onwards: Test groups (receive different doses of the test compound).

  • Compound Administration: The test compound, reference drug, or vehicle is administered, typically orally or intraperitoneally, 30-60 minutes before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0 hours (immediately before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where:

    • Vc = Average increase in paw volume in the control group.

    • Vt = Average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in inflammation and the experimental workflow of the carrageenan-induced paw edema model.

G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_pathways Intracellular Signaling Pathways cluster_response Inflammatory Response LPS LPS / Carrageenan TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates STAT1 STAT1 MyD88->STAT1 Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Transcription iNOS iNOS NFkB->iNOS Induces Transcription COX2 COX-2 NFkB->COX2 Induces Transcription STAT1->iNOS Induces Transcription Inflammation Inflammation (Edema, Pain, Redness) Cytokines->Inflammation iNOS->Inflammation COX2->Inflammation Afzelechin (+)-Afzelechin Afzelechin->TLR4 Downregulates Afzelechin->NFkB Inhibits Afzelechin->STAT1 Inhibits

Inflammatory signaling pathways modulated by (+)-Afzelechin.

G start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Random Grouping of Animals (n=6 per group) acclimatization->grouping fasting Overnight Fasting grouping->fasting administration Compound/Vehicle Administration (Oral or IP) fasting->administration induction Carrageenan Injection (0.1 mL, 1% in hind paw) administration->induction 30-60 min measurement Paw Volume Measurement (Plethysmometer) 0, 1, 2, 3, 4, 5 hours induction->measurement calculation Calculate % Inhibition of Edema measurement->calculation end End calculation->end

Experimental workflow for the carrageenan-induced paw edema model.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Afzelechin 3-O-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of Afzelechin 3-O-xyloside. The cross-validation of these methods ensures the consistency and accuracy of analytical data across different platforms, a critical step in preclinical and clinical development.

Comparative Analysis of Analytical Methods

The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the cost and complexity of the instrumentation. Below is a summary of typical performance characteristics for HPLC-UV and LC-MS/MS methods tailored for the quantification of a flavonoid glycoside like this compound, based on established validation parameters from the International Council for Harmonisation (ICH) guidelines[1][2][3][4][5].

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters

Validation ParameterHPLC-UVLC-MS/MS
Specificity Moderate to HighVery High
Linearity (r²) ≥ 0.999[5]≥ 0.999
Range (µg/mL) 1 - 1000.01 - 10
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (% RSD)
- Repeatability≤ 2.0%[2][5]≤ 1.5%
- Intermediate Precision≤ 3.0%≤ 2.5%
Limit of Detection (LOD) ~100 ng/mL~0.1 ng/mL[6]
Limit of Quantitation (LOQ) ~300 ng/mL~0.3 ng/mL
Robustness HighModerate

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical results. The following are representative protocols for the analysis of this compound by HPLC-UV and LC-MS/MS.

HPLC-UV Method Protocol
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7].

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 280 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound in methanol (B129727) to a concentration of 1 mg/mL.

    • Calibration Standards: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linear range.

    • Sample Preparation: Extract this compound from the matrix using a suitable solvent, followed by centrifugation and filtration through a 0.45 µm filter.

LC-MS/MS Method Protocol
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM)[8].

    • Precursor and Product Ions: To be determined by direct infusion of a standard solution.

    • Collision Energy and other MS parameters: Optimized for the specific analyte and instrument.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare as for the HPLC-UV method.

    • Calibration Standards: Prepare a series of dilutions in the mobile phase, including an internal standard.

    • Sample Preparation: May require a more rigorous clean-up step, such as solid-phase extraction (SPE), to minimize matrix effects[6].

Visualizing the Workflow

Diagrams can effectively illustrate complex processes and relationships in analytical method validation.

Analytical_Method_Cross_Validation_Workflow cluster_MethodA Method A (e.g., HPLC-UV) cluster_MethodB Method B (e.g., LC-MS/MS) cluster_CrossVal Cross-Validation A_dev Method Development A_val Method Validation A_dev->A_val A_sample Sample Analysis A_val->A_sample compare Compare Results A_sample->compare B_dev Method Development B_val Method Validation B_dev->B_val B_sample Sample Analysis B_val->B_sample B_sample->compare conclusion conclusion compare->conclusion Conclusion on Method Interchangeability ICH_Validation_Parameters cluster_Precision Precision Levels center_node Method Validation specificity Specificity center_node->specificity linearity Linearity center_node->linearity accuracy Accuracy center_node->accuracy precision Precision center_node->precision lod LOD center_node->lod loq LOQ center_node->loq range_node Range center_node->range_node robustness Robustness center_node->robustness repeatability Repeatability precision->repeatability intermediate Intermediate precision->intermediate reproducibility Reproducibility precision->reproducibility

References

Navigating the Uncharted Territory of Afzelechin 3-O-xyloside Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a significant gap in the current understanding of the structure-activity relationship (SAR) of Afzelechin 3-O-xyloside derivatives. To date, no published studies have specifically synthesized a series of these compounds and evaluated their biological activities in a comparative manner. This absence of dedicated research means that quantitative data on how structural modifications to the xylose moiety or the afzelechin backbone impact their efficacy as, for example, antioxidant, anti-inflammatory, or cytotoxic agents, is not available.

While the direct SAR of this compound derivatives remains unexplored, this guide will delve into the known biological activities of the parent compound, (+)-afzelechin. This will provide a foundational understanding for researchers and drug development professionals interested in the potential of this class of molecules. We will also present general principles of flavonoid glycoside SAR that could inform future research into these specific derivatives.

The Biological Landscape of (+)-Afzelechin

(+)-Afzelechin, a flavan-3-ol, has been the subject of several studies investigating its therapeutic potential. The primary focus of existing research has been on its anti-inflammatory properties.

Anti-Inflammatory Activity

Recent studies have demonstrated that (+)-afzelechin possesses notable anti-inflammatory effects. It has been shown to mitigate inflammatory responses induced by lipopolysaccharide (LPS)[1][2][3][4]. The proposed mechanism involves the regulation of key inflammatory mediators.

A key signaling pathway implicated in inflammation is the NF-κB pathway. The workflow for its investigation in the context of (+)-afzelechin's activity is outlined below.

G Experimental Workflow for NF-κB Pathway Analysis cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis of Inflammatory Markers cluster_interpretation Interpretation A Culture Human Umbilical Vein Endothelial Cells (HUVECs) B Induce Inflammation with Lipopolysaccharide (LPS) A->B C Treat with varying concentrations of (+)-Afzelechin B->C D Measure expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) C->D E Assess NF-κB activation (e.g., via Western Blot for phosphorylated NF-κB) C->E F Quantify downstream targets (e.g., COX-2, iNOS) C->F G Correlate (+)-Afzelechin concentration with reduction in inflammatory markers and NF-κB pathway inhibition D->G E->G F->G

Caption: Workflow for Investigating the Anti-Inflammatory Effects of (+)-Afzelechin.

The following table summarizes the key findings on the anti-inflammatory activity of (+)-afzelechin.

Biological Target/MarkerEffect of (+)-AfzelechinExperimental ModelReference
NF-κB Inhibition of activationLipopolysaccharide (LPS)-stimulated Human Umbilical Vein Endothelial Cells (HUVECs)[1][2][4]
iNOS Reduced expressionLPS-stimulated HUVECs and lung tissue of LPS-injected mice[1][2][4]
COX-2 Reduced expressionLPS-stimulated HUVECs[1][2][4]
TNF-α Reduced levelsBronchoalveolar lavage fluid of LPS-injected mice[1][2][4]

General Principles of Flavonoid Glycoside Structure-Activity Relationship

In the absence of specific data for this compound derivatives, we can draw upon the broader knowledge of flavonoid glycosides to hypothesize potential SAR trends.

The addition of a sugar moiety, such as xylose, to a flavonoid aglycone like afzelechin can significantly alter its physicochemical properties and biological activity. Key factors to consider include:

  • Solubility and Bioavailability: Glycosylation generally increases the water solubility of flavonoids, which can impact their absorption and distribution in biological systems.

  • Enzymatic Cleavage: The nature of the sugar and the linkage can determine susceptibility to enzymatic cleavage by glycosidases in the gut or within cells, releasing the active aglycone.

  • Interaction with Biological Targets: The sugar moiety itself can interact with the binding sites of proteins, potentially enhancing or diminishing the activity of the parent flavonoid.

The hypothetical relationship between structural modifications and biological activity is depicted in the following diagram.

G Hypothetical SAR of Afzelechin Glycosides A Afzelechin Aglycone B Glycosylation (e.g., with Xylose) A->B C Increased Solubility B->C D Altered Bioavailability B->D E Modified Target Binding B->E F Change in Biological Activity (e.g., Antioxidant, Anti-inflammatory) C->F D->F E->F

Caption: Factors Influencing the Biological Activity of Afzelechin Glycosides.

Future Directions

The lack of research on this compound derivatives presents a clear opportunity for future investigation. A systematic study involving the synthesis of a library of these derivatives with variations in the xyloside moiety and evaluation of their biological activities would be highly valuable. Such research would not only fill a significant knowledge gap but also potentially lead to the discovery of novel therapeutic agents.

Experimental Protocols

As no specific experimental data for this compound derivatives are available, we provide a general protocol for a common assay used to evaluate the antioxidant activity of flavonoid compounds.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compounds and the positive control in methanol.

  • In a 96-well plate, add a specific volume of each test compound dilution to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

References

A Comparative Analysis of the Efficacy of Afzelechin 3-O-xyloside and Its Glycoside Analogs from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing scientific literature reveals the varying antioxidant potential of Afzelechin 3-O-xyloside and its related glycosidic compounds derived from different plant species. This comparison guide synthesizes available data on the efficacy of these natural products, offering valuable insights for researchers and professionals in drug development and natural product chemistry. The primary sources for these compounds include Cassipourea gerrardii, Averrhoa bilimbi, and species from the Artocarpus genus.

While direct comparative studies on the efficacy of this compound from these varied botanical origins are not yet available in published literature, an analysis of individual studies on compounds isolated from each source provides a foundation for preliminary assessment. The most potent antioxidant activity among the afzelechin glycosides reviewed was observed in a compound isolated from the branches of Averrhoa bilimbi.

Quantitative Efficacy Overview

The antioxidant efficacy, primarily measured by the half-maximal inhibitory concentration (IC50) in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, is a key metric for comparison. A lower IC50 value indicates a higher antioxidant potency.

Plant SourceCompoundEfficacy (IC50/EC50)Assay
Averrhoa bilimbi (Branches)Afzelechin 3-O-glycoside (tentatively identified)7.1 ± 0.1 µg/mL[1][2]DPPH Radical Scavenging
Artocarpus lacucha (Leaves and Stembark)(+)-Afzelechin (Aglycone)9.4 ± 1.0 µmol/mLDPPH Radical Scavenging
Cassipourea gerrardii (Barks)This compoundData not available in reviewed literature-

Note: The compound from Averrhoa bilimbi was designated as "A3" in the cited study and is an afzelechin glycoside.[1][2] The efficacy for (+)-Afzelechin from Artocarpus lacucha is presented in µmol/mL. A direct quantitative comparison with the value for the glycoside from Averrhoa bilimbi requires conversion based on molecular weight. Unfortunately, specific quantitative data for the antioxidant activity of this compound isolated from Cassipourea gerrardii could not be retrieved from the currently available scientific literature.

Detailed Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the efficacy data. The following are summaries of the key experimental protocols.

Isolation of Afzelechin 3-O-glycoside from Averrhoa bilimbi

The isolation of the afzelechin glycoside from the branches of Averrhoa bilimbi involved a multi-step process. The dried and powdered plant material was extracted with a solvent, followed by fractionation using column chromatography. The fractions were then subjected to further purification using techniques such as preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to yield the pure compound. Structural elucidation was performed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

DPPH Radical Scavenging Assay

The antioxidant activity of the isolated compounds was determined using the DPPH radical scavenging assay.[1][2]

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.

  • Sample Preparation: The isolated compound is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Assay Procedure:

    • An aliquot of the sample solution at different concentrations is mixed with the DPPH solution in a microplate or cuvette.

    • A control is prepared by mixing the solvent with the DPPH solution.

    • A blank for each sample concentration is prepared by mixing the sample with the solvent (without DPPH) to account for any background absorbance.

    • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH free radicals, is then determined by plotting the percentage of inhibition against the sample concentrations.

Experimental and Logical Workflows

To facilitate a clearer understanding of the processes involved in this comparative analysis, the following diagrams illustrate the key workflows.

Experimental_Workflow cluster_sourcing Plant Sourcing and Compound Isolation cluster_assay Efficacy Assessment plant_material Plant Material (A. bilimbi, A. lacucha, C. gerrardii) extraction Solvent Extraction plant_material->extraction fractionation Column Chromatography extraction->fractionation purification HPLC / Prep-TLC fractionation->purification isolated_compound Isolated Afzelechin Glycoside / Aglycone purification->isolated_compound dpph_assay DPPH Radical Scavenging Assay isolated_compound->dpph_assay ic50_determination IC50 Value Determination dpph_assay->ic50_determination comparison Comparative Analysis ic50_determination->comparison DPPH_Assay_Pathway DPPH DPPH• (Stable free radical, Purple) DPPH_H DPPH-H (Reduced form, Yellow) DPPH->DPPH_H Donates H• Antioxidant Afzelechin Glycoside (Antioxidant, AH) Antioxidant_Radical A• (Antioxidant Radical) Antioxidant->Antioxidant_Radical Loses H•

References

In Silico Docking Analysis of Afzelechin 3-O-xyloside and Related Flavonoids with Key Protein Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In silico molecular docking has emerged as a powerful tool in drug discovery and development, enabling the prediction of binding affinities and interactions between ligands and target proteins. This guide provides a comparative analysis of the in silico docking performance of flavonoids related to Afzelechin 3-O-xyloside against various protein targets implicated in a range of diseases. Due to a lack of specific docking studies on this compound, this analysis focuses on its aglycone, Afzelechin, and a closely related glycoside, Afzelin (Kaempferol-3-O-rhamnoside). The performance of these compounds is compared with other relevant flavonoids and inhibitors to provide a broader context for their potential therapeutic applications.

Comparative Docking Performance

The following tables summarize the binding affinities of Afzelechin, Afzelin, and alternative compounds against several key protein targets. Binding affinity is a measure of the strength of the interaction between a ligand and a protein, with more negative values indicating a stronger binding.

Table 1: Docking Performance against SARS-CoV-2 Target Proteins

Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) relies on several key proteins for host cell entry and replication. The angiotensin-converting enzyme 2 (ACE2) receptor is the primary entry point for the virus, while proteases like the main protease (Mpro) and papain-like protease (PLpro), along with RNA-dependent RNA polymerase (RdRp), are crucial for its replication. In one study, Afzelin and its derivatives were screened against these targets.[1][2][3]

Compound/LigandTarget Protein (PDB ID)Binding Affinity (kcal/mol)
Afzelin ACE2 (6M0J)-8.3[1][2]
Afzelin-CF3 (Derivative)ACE2 (6M0J)-9.2[1][2]
NaringeninSpike Glycoprotein-7.29[4]
Remdesivir (Standard)Spike Glycoprotein-2.06[4]
DactinomycinSpike Glycoprotein-12.4[5]
Gramicidin SSpike Glycoprotein-11.4[5]
Tyrocidine APapain-like Protease-13.1[5]
Gramicidin SPapain-like Protease-11.4[5]
Table 2: Docking Performance against Acyl-homoserine Lactones (AHLs) Synthase

Acyl-homoserine lactones (AHLs) synthase is a key enzyme in bacterial quorum sensing, a communication system that regulates biofilm formation and virulence.[6][7] Inhibiting this enzyme is a promising strategy to combat bacterial infections.[6] Studies have investigated the potential of Afzelechin and other flavonoids as AHLs synthase inhibitors.[6][8][9]

Compound/LigandTarget ProteinBinding Affinity (kcal/mol)Inhibition Constant (Ki)
Afzelechin AHLs Synthase-7.22[7]-
TaxifolinAHLs Synthase--
AromadendrinAHLs Synthase-6.78[9]10.73 µM[9]
Table 3: Docking Performance against Anti-apoptotic B-cell lymphoma-2 (Bcl-2) Family Proteins

The Bcl-2 family of proteins are crucial regulators of apoptosis (programmed cell death).[10][11] Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL is a hallmark of many cancers, making them attractive targets for cancer therapy.[11][12] Several flavonoids have been evaluated for their binding affinity to these proteins.[13]

Compound/LigandTarget ProteinBinding Affinity (kcal/mol)
MyricetinBcl-2-7.3[13]
GalanginBcl-2-7.3[13]
Biochanin ABcl-2-6.9[13]
FisetinBcl-xL-8.8[13]
MyricetinBcl-xL-8.6[13]
ApigeninBcl-xL-8.5[13]
GalanginBcl-xL-8.2[13]
Biochanin ABcl-xL-8.0[13]
Table 4: Docking Performance against p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 MAPK signaling pathway is involved in cellular responses to stress, inflammation, and apoptosis.[][15] Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and neurodegenerative diseases like Alzheimer's.[16][17] Therefore, inhibitors of p38 MAPK are of significant therapeutic interest.[]

Compound/LigandTarget ProteinBinding Affinity (kcal/mol)
ZINC4236005p38α MAPK-
ZINC8740044p38α MAPK-8.0[18]
ZINC4260400p38α MAPK< -8.0[18]
ZINC8300300p38α MAPK< -8.0[18]

Experimental Protocols

The following sections describe the generalized computational methodologies employed in the cited in silico docking and molecular dynamics studies.

Molecular Docking Protocol using AutoDock Vina

Molecular docking is performed to predict the preferred orientation of a ligand when bound to a receptor. AutoDock Vina is a widely used software for this purpose.[19]

  • Preparation of Receptor and Ligand:

    • The 3D crystal structure of the target protein (receptor) is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed from the protein structure.

    • Polar hydrogen atoms are added to the receptor.

    • The 3D structures of the ligands (e.g., Afzelechin) are prepared.

    • Both the receptor and ligand files are converted to the PDBQT format, which is required by AutoDock Vina.[19]

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of the receptor. This defines the search space for the ligand docking.

  • Docking Simulation:

    • AutoDock Vina is executed with a configuration file that specifies the receptor, ligand, and grid box parameters.

    • The program performs a conformational search of the ligand within the grid box, calculating the binding affinity for different poses.

  • Analysis of Results:

    • The results are ranked based on the predicted binding affinities (in kcal/mol).

    • The binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor are visualized and analyzed using software like Discovery Studio Visualizer or PyMOL.[1][2]

Molecular Dynamics Simulation Protocol using GROMACS

Molecular dynamics (MD) simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing insights into its stability.[20][21][22] GROMACS is a popular software package for performing MD simulations.[20][21][22]

  • System Setup:

    • The docked complex from the molecular docking study is used as the starting structure.

    • The complex is placed in a simulation box, which is then filled with solvent molecules (typically water).

    • Ions are added to neutralize the system.

  • Energy Minimization:

    • The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • The system is gradually heated to the desired temperature and the pressure is adjusted to the desired level. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration.[23]

  • Production MD Run:

    • Once the system is equilibrated, the production MD simulation is run for a specified period (e.g., 100 ns). The trajectory of the atoms is saved at regular intervals.

  • Trajectory Analysis:

    • The saved trajectory is analyzed to evaluate the stability and dynamics of the complex. Key parameters analyzed include:

      • Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and ligand.

      • Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.

      • Radius of Gyration (Rg): To evaluate the compactness of the protein.

      • Hydrogen Bond Analysis: To study the formation and breaking of hydrogen bonds over time.

Visualizations

The following diagrams illustrate a typical workflow for in silico drug discovery and a simplified representation of the p38 MAPK signaling pathway.

in_silico_workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Target Identification Target Identification Protein Preparation Protein Preparation (from PDB) Target Identification->Protein Preparation Ligand Selection Ligand Selection Ligand Preparation Ligand Preparation (3D Structure) Ligand Selection->Ligand Preparation Grid Box Definition Grid Box Definition Protein Preparation->Grid Box Definition Docking Simulation\n(AutoDock Vina) Docking Simulation (AutoDock Vina) Ligand Preparation->Docking Simulation\n(AutoDock Vina) Grid Box Definition->Docking Simulation\n(AutoDock Vina) Binding Affinity Calculation Binding Affinity Calculation Docking Simulation\n(AutoDock Vina)->Binding Affinity Calculation System Solvation & Ionization System Solvation & Ionization Binding Affinity Calculation->System Solvation & Ionization Select Best Pose Energy Minimization Energy Minimization System Solvation & Ionization->Energy Minimization Equilibration (NVT, NPT) Equilibration (NVT, NPT) Energy Minimization->Equilibration (NVT, NPT) Production MD\n(GROMACS) Production MD (GROMACS) Equilibration (NVT, NPT)->Production MD\n(GROMACS) Trajectory Analysis Trajectory Analysis Production MD\n(GROMACS)->Trajectory Analysis Final Analysis Final Analysis Trajectory Analysis->Final Analysis

Caption: Workflow for in silico docking and molecular dynamics simulation.

p38_MAPK_pathway Stress / Cytokines Stress / Cytokines MAP3K MAP3K Stress / Cytokines->MAP3K MAP2K MAP2K MAP3K->MAP2K phosphorylates p38 MAPK p38 MAPK MAP2K->p38 MAPK phosphorylates Transcription Factors Transcription Factors p38 MAPK->Transcription Factors activates Cellular Response Inflammation, Apoptosis, Cell Cycle Arrest Transcription Factors->Cellular Response

Caption: Simplified p38 MAPK signaling pathway.

References

Validating the Target of Afzelechin 3-O-xyloside: A Comparative Guide to CRISPR/Cas9 and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Afzelechin 3-O-xyloside, a naturally occurring flavonoid glycoside, has garnered interest for its potential therapeutic properties. Preliminary studies on its aglycone, Afzelechin, suggest significant anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[1] This guide provides a comparative overview of using the cutting-edge CRISPR/Cas9 gene-editing technology for the definitive validation of IκB kinase β (IKKβ), a key component of the NF-κB pathway, as the molecular target of this compound. We will objectively compare this approach with established alternative methods, supported by experimental protocols and data presentation.

The Central Role of CRISPR/Cas9 in Target Validation

CRISPR/Cas9 has revolutionized target validation by enabling the precise and permanent knockout of a target gene.[1] This "gold standard" approach provides a clear genetic basis for attributing a compound's activity to a specific protein, surmounting the limitations of transient or incomplete knockdown often seen with other methods.

Experimental Workflow for CRISPR/Cas9-Mediated IKKβ Knockout

The following diagram illustrates the workflow for validating IKKβ as the target of this compound using CRISPR/Cas9.

G cluster_0 Phase 1: gRNA Design and Vector Construction cluster_1 Phase 2: Cell Line Transfection and Selection cluster_2 Phase 3: Knockout Validation and Functional Assay a Design gRNAs targeting IKBKB gene b Clone gRNAs into Cas9 expression vector a->b c Transfect human macrophage cell line (e.g., THP-1) b->c d Select for successfully transfected cells (e.g., puromycin (B1679871) resistance) c->d e Isolate and expand single-cell clones d->e f Validate IKKβ knockout by Western Blot and Sanger sequencing e->f g Treat WT and IKKβ-KO cells with LPS +/- this compound f->g h Measure downstream NF-κB activation (e.g., p65 phosphorylation, IL-6 production) g->h

CRISPR/Cas9 workflow for IKKβ target validation.
Detailed Experimental Protocol: CRISPR/Cas9-Mediated Knockout of IKKβ

  • gRNA Design and Vector Construction:

    • Design at least two unique guide RNAs (gRNAs) targeting early exons of the IKBKB gene (encoding IKKβ) to maximize the likelihood of a frameshift mutation and subsequent knockout.

    • Synthesize and clone the gRNAs into a lentiviral vector co-expressing Cas9 nuclease and a selectable marker (e.g., puromycin resistance).

  • Cell Line Transfection and Selection:

    • Transfect a suitable human cell line, such as THP-1 macrophages, with the Cas9-gRNA lentiviral vectors.

    • Select for transduced cells by treating with puromycin.

    • Perform single-cell sorting to isolate and expand clonal populations.

  • Knockout Validation:

    • Screen individual clones for IKKβ protein knockout via Western blot analysis.

    • Confirm the on-target gene editing by Sanger sequencing of the genomic DNA at the gRNA target sites.

  • Functional Assay:

    • Culture both wild-type (WT) and validated IKKβ knockout (KO) cells.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce the NF-κB pathway, in the presence and absence of varying concentrations of this compound.

    • Measure downstream readouts of NF-κB activation, such as the phosphorylation of p65 (a subunit of NF-κB) by Western blot or ELISA, and the secretion of pro-inflammatory cytokines like IL-6 and TNF-α using ELISA.

Anticipated Quantitative Data

The results of these experiments can be summarized as follows:

Cell LineTreatmentp-p65 Levels (Relative to LPS-treated WT)IL-6 Secretion (pg/mL)
Wild-Type (WT) Vehicle0.05< 10
LPS (100 ng/mL)1.002500
LPS + this compound (10 µM)0.25600
IKKβ Knockout (KO) Vehicle0.04< 10
LPS (100 ng/mL)0.10150
LPS + this compound (10 µM)0.11160

A Comparative Look at Alternative Target Validation Methods

While CRISPR/Cas9 provides definitive genetic evidence, other techniques are also employed for target validation. Below is a comparison of CRISPR/Cas9 with RNA interference (RNAi) and the use of chemical probes.

MethodPrincipleAdvantagesLimitations
CRISPR/Cas9 Permanent gene knockout at the DNA level.Complete loss of protein function; stable and heritable modification; high specificity.Potential for off-target effects; more time-consuming to generate knockout cell lines.
RNA interference (RNAi) Transient knockdown of mRNA, preventing protein translation.Rapid implementation; suitable for high-throughput screening.Incomplete knockdown; transient effect; potential for off-target effects.
Chemical Probes Use of a small molecule inhibitor with high selectivity for the target protein.Direct and acute inhibition of protein function; can be used in vivo.Potential for off-target effects; inhibitor may not be available; selectivity can be concentration-dependent.
Experimental Protocols for Alternative Methods
    • Design and synthesize at least two distinct siRNAs targeting IKBKB mRNA.

    • Transfect THP-1 cells with the siRNAs using a suitable lipid-based transfection reagent.

    • After 48-72 hours, validate IKKβ knockdown by Western blot.

    • Perform the same LPS stimulation and functional assays as described for the CRISPR/Cas9 workflow.

  • Inhibition of IKKβ with a Chemical Probe:

    • Select a highly specific IKKβ inhibitor (e.g., BAY 11-7082).

    • Treat THP-1 cells with the inhibitor at a range of concentrations to determine the optimal dose.

    • Co-treat cells with LPS and this compound, alongside the chemical probe.

    • Measure downstream NF-κB activation as previously described.

The Underlying Signaling Pathway

The validation of IKKβ as the target of this compound is centered on its role in the canonical NF-κB signaling pathway, a critical regulator of inflammation.

G cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex (IKKα/β/γ) TLR4->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_expression Pro-inflammatory Gene Expression (IL-6, TNF-α) Nucleus->Gene_expression Induces Afzelechin This compound Afzelechin->IKK_complex Inhibits

The proposed mechanism of action of this compound.

Conclusion

For the definitive validation of IKKβ as the molecular target of this compound, CRISPR/Cas9-mediated gene knockout stands as the most robust and unambiguous method. While RNAi and chemical probes offer valuable and often complementary insights, the permanent and complete nature of a gene knockout provides the strongest evidence for a direct on-target effect. By employing the experimental frameworks outlined in this guide, researchers can confidently establish the mechanism of action for this promising natural compound, paving the way for its further development as a potential therapeutic agent.

References

Safety Operating Guide

Prudent Disposal of Afzelechin 3-O-xyloside in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for Afzelechin 3-O-xyloside necessitates a cautious approach to its disposal. In such cases, the compound should be treated as potentially hazardous chemical waste until its properties are fully characterized. Researchers, scientists, and drug development professionals must adhere to their institution's chemical waste disposal protocols and consult with their Environmental Health and Safety (EHS) department for guidance.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles to protect from potential splashes.

  • Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • A laboratory coat to protect clothing and skin.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

    • Segregate solid waste (e.g., contaminated filter paper, weighing boats) from liquid waste (e.g., solutions in organic solvents or aqueous buffers).

  • Waste Containment:

    • Use a dedicated, leak-proof, and chemically compatible waste container. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.

    • Ensure the container is in good condition and has a secure screw-top cap.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[1]

    • Include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[1]

    • Indicate the quantity or concentration of the waste.

    • List all other components of the waste mixture, including solvents and their approximate percentages.

    • Note the date of waste generation and the name of the principal investigator or responsible researcher.[1]

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.

    • This area should be under the control of laboratory personnel and away from general lab traffic.[2]

    • Utilize secondary containment, such as a larger, chemically resistant tray or bin, to capture any potential leaks or spills.[2]

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with all the information from the waste label.

    • Follow any additional instructions provided by the EHS personnel.

Disposal of Empty Containers

Empty containers that once held this compound should also be disposed of cautiously:

  • Triple-rinse the container with a suitable solvent that can dissolve any remaining residue.

  • Collect the rinsate as hazardous waste and add it to the appropriate liquid waste container.

  • After triple-rinsing, deface the original label on the container to prevent misuse.

  • The rinsed and defaced container can typically be disposed of in the regular laboratory glass or plastic recycling, but confirm this with your institution's EHS guidelines.

Quantitative Data Summary

In the absence of specific quantitative data for this compound disposal, general guidelines for laboratory chemical waste apply. The following table summarizes common thresholds that may trigger specific disposal actions, though these can vary by jurisdiction and institution.

ParameterGuideline/ThresholdDisposal Action
Waste Volume > 55 gallons (or as specified by institutional policy)Requires special handling and reporting to regulatory agencies. Accumulation beyond this limit in a satellite accumulation area is generally not permitted.
Acutely Hazardous Waste > 1 kg of solid waste or > 1 quart of liquid waste in a calendar monthClassifies the generator as a "Large Quantity Generator" under RCRA, which has more stringent regulatory requirements. This is unlikely for a research-grade compound.
Satellite Accumulation Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous wasteAllows for the accumulation of waste at or near the point of generation, under the control of the operator.

Experimental Protocols

As this document provides procedural guidance for disposal rather than reporting on experimental results, there are no experimental protocols to cite. The disposal procedures outlined are based on standard best practices for laboratory chemical waste management.

Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.

start Start: this compound Waste Generated sds_check Is a specific Safety Data Sheet (SDS) available with disposal instructions? start->sds_check follow_sds Follow specific disposal instructions in the SDS. sds_check->follow_sds Yes treat_as_hazardous Treat as Potentially Hazardous Chemical Waste sds_check->treat_as_hazardous No end End: Proper Disposal follow_sds->end ppe Wear appropriate PPE (goggles, gloves, lab coat) treat_as_hazardous->ppe segregate Segregate waste by type (solid vs. liquid) ppe->segregate contain Place in a dedicated, sealed, and compatible waste container segregate->contain label_waste Label container with: - 'Hazardous Waste' - Full Chemical Name - All Components - Date and PI Name contain->label_waste store Store in a designated secondary containment area label_waste->store contact_ehs Contact Institutional EHS for waste pickup store->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.